5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10/h3,5-6H,1-2,4,11H2,(H,13,14) |
InChI Key |
LXFVHZXAUMGPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(C1)(C(=O)O)N |
Origin of Product |
United States |
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
A Senior Application Scientist's Perspective on a Hypothetical NMDA Receptor Antagonist
Introduction: The NMDA Receptor as a Critical Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in the central nervous system, acting as a ligand-gated ion channel that mediates a significant portion of excitatory synaptic transmission.[1] Its proper functioning is fundamental to synaptic plasticity, learning, and memory. However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, initiating a cascade of neurotoxic events known as excitotoxicity. This pathological process is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's disease.[1] Consequently, antagonists of the NMDA receptor are of significant interest in drug discovery for their potential as neuroprotective agents.[2][3][4]
This guide focuses on a specific, yet understudied molecule: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid. While direct research on this compound is sparse, its structural similarity to known tetrahydroisoquinoline-based NMDA receptor antagonists suggests a plausible mechanism of action centered on the modulation of this critical receptor.[5] This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate the in vitro mechanism of action of this compound, based on the hypothesis that it functions as an NMDA receptor antagonist.
Hypothesized Mechanism of Action: An NMDA Receptor Antagonist
Based on its core tetrahydroisoquinoline structure, it is hypothesized that 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid acts as an antagonist at the NMDA receptor. The nature of this antagonism, however, remains to be elucidated. NMDA receptor antagonists can be classified into several categories based on their site and mechanism of action[6]:
-
Competitive Antagonists: These compounds bind to the glutamate binding site, directly competing with the endogenous agonist.
-
Glycine Site Antagonists: These molecules block the binding of the co-agonist, glycine, which is essential for receptor activation.
-
Non-competitive Antagonists: These antagonists bind to an allosteric site, modulating the receptor's function without directly competing with the agonist.
-
Uncompetitive (Channel) Blockers: These agents bind within the ion channel pore when it is in an open state, physically obstructing the flow of ions.
The following sections will detail the in vitro experimental workflows necessary to test this hypothesis and precisely characterize the nature of the antagonism.
Part 1: Characterizing Binding Affinity to the NMDA Receptor Complex
A foundational step in characterizing a potential NMDA receptor antagonist is to determine its binding affinity for the various sites on the receptor complex. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
This protocol is designed to assess the affinity of the test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, a common target for uncompetitive antagonists.
Materials:
-
Tissue Preparation: Whole rat brains (excluding the cerebellum).[1]
-
Buffers:
-
Radioligand: [³H]MK-801 (dizocilpine), a high-affinity uncompetitive antagonist.[1]
-
Non-specific Binding Control: 10 µM unlabeled (+)-MK-801.[1]
-
Test Compound: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid at a range of concentrations.
Procedure:
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.[1]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of test compound concentrations.
-
Add 50 µL of assay buffer (for total binding), 10 µM unlabeled (+)-MK-801 (for non-specific binding), or the test compound to the appropriate wells.
-
Add 50 µL of [³H]MK-801 to all wells (final concentration ~5 nM).[1]
-
Add 100 µL of the prepared membrane suspension to each well.
-
Incubate the plate at room temperature for 180 minutes to allow the binding to reach equilibrium.[1]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the concentration-response data to a one-site competition model.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Kᵢ | The inhibition constant, which represents the affinity of the test compound for the receptor. |
Part 2: Functional Characterization of NMDA Receptor Antagonism
While binding assays confirm affinity, they do not provide information about the functional consequences of this binding. Electrophysiology is essential for determining how the compound modulates receptor activity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application, and how this is affected by the test compound.
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).[7][8]
-
Solutions:
-
External Solution (ACSF): Containing physiological concentrations of ions, including Mg²⁺.
-
Internal Solution: For filling the patch pipette, containing a suitable electrolyte.
-
Agonists: NMDA and the co-agonist glycine.
-
Test Compound: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
-
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.[1]
Procedure:
-
Cell Preparation: Culture the HEK293 cells on coverslips.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with ACSF.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a negative membrane potential (e.g., -70 mV) to maintain the Mg²⁺ block.[7]
-
-
Agonist Application:
-
Apply a solution containing NMDA and glycine to elicit an inward current.
-
To test for use-dependency (a hallmark of uncompetitive channel blockers), apply the agonist in short pulses.[3]
-
-
Antagonist Application:
-
Co-apply the test compound with the agonists to observe its effect on the NMDA-evoked current.
-
To determine the mode of antagonism, vary the concentration of the agonist in the presence of a fixed concentration of the antagonist.
-
-
Voltage-Dependence:
Data Analysis:
By analyzing the changes in the amplitude and kinetics of the NMDA-evoked currents in the presence of the test compound, its mechanism of antagonism can be determined.
| Observation | Interpretation |
| Parallel rightward shift of the agonist concentration-response curve | Competitive antagonism |
| Reduction in the maximal response without a shift in EC₅₀ | Non-competitive antagonism |
| Inhibition increases with repeated agonist application | Use-dependent (uncompetitive) antagonism |
| Block is more pronounced at negative membrane potentials | Voltage-dependent channel block |
Part 3: Assessing Downstream Cellular Effects
The ultimate goal of an NMDA receptor antagonist is often to prevent the downstream consequences of excessive receptor activation, such as excitotoxicity.
Experimental Protocol: Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of NMDA receptor activation.
Materials:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[10]
-
Solutions: As in the electrophysiology protocol.
-
Imaging Setup: A fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
Procedure:
-
Cell Loading: Incubate the cultured neurons with the calcium indicator dye.
-
Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images.
-
-
Stimulation:
-
Perfuse the cells with a solution containing NMDA and glycine to induce a rise in intracellular calcium.
-
After the response returns to baseline, pre-incubate the cells with the test compound for a defined period.
-
Re-apply the NMDA and glycine solution in the presence of the test compound.
-
Data Analysis:
The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. The ability of the test compound to reduce the NMDA-evoked calcium influx is quantified.[11]
Experimental Protocol: Neuroprotection Assay
This assay directly assesses the ability of the test compound to protect neurons from excitotoxic cell death.
Materials:
-
Cell Culture: Primary cortical neurons.[12]
-
Test Compound: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
-
Cell Viability Assay: For example, using a fluorescent live/dead cell stain or a luminescence-based assay for ATP content.[14]
Procedure:
-
Pre-treatment: Incubate the primary cortical neurons with various concentrations of the test compound for a specified duration (e.g., 30 minutes).[12]
-
Excitotoxic Insult: Expose the neurons to a high concentration of NMDA (e.g., 30 µM) for a short period (e.g., 10 minutes).[12]
-
Wash and Incubate: Wash the cells to remove the NMDA and continue the incubation in the presence of the test compound for 20-24 hours.[12][14]
-
Assess Viability: Measure neuronal viability using a chosen assay.
Data Analysis:
The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and NMDA to those treated with NMDA alone.
Visualizing the Workflow and Signaling Pathway
Diagrams
Caption: Experimental workflow for characterizing the in vitro mechanism of action.
Caption: Hypothesized interaction with the NMDA receptor signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the in vitro characterization of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, based on the scientifically plausible hypothesis of its action as an NMDA receptor antagonist. By systematically employing the described binding, electrophysiological, and cell-based assays, researchers can build a detailed profile of this compound's mechanism of action. This information is critical for guiding further drug development efforts and for understanding its potential therapeutic applications in neurological disorders characterized by excitotoxicity.
References
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Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. Sophion Bioscience. [Link]
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Popescu, G. K., & Auerbach, A. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS chemical neuroscience, 9(5), 978-986. [Link]
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Woll, M. G., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(5), 1086-1095. [Link]
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Krogh, K. A., & Thayer, S. A. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. In NMDA Receptor Protocols (pp. 149-160). Humana Press, New York, NY. [Link]
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GRIER, A. M., et al. (2022). Structural insights into binding of therapeutic channel blockers in NMDA receptors. Neuron, 110(11), 1846-1858. [Link]
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Lewerissa, F. A., et al. (2020). A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir. Cell Communication and Signaling, 18(1), 1-17. [Link]
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Al-Hejy, M. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1), 13-20. [Link]
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Excitotoxicity in vitro assay. Innoprot. [Link]
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NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]
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Wilcox, M. V., et al. (2022). Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. Frontiers in Pharmacology, 13, 988583. [Link]
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Friz, A., et al. (2010). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. Journal of Neuroscience Methods, 193(2), 248-254. [Link]
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NMDA-receptor Study Protocol. (2018). Journal of Visualized Experiments, (134), e57335. [Link]
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Wu, L. J., et al. (2017). Characterization of postsynaptic calcium signals in the pyramidal neurons of anterior cingulate cortex. Molecular brain, 10(1), 1-12. [Link]
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S-L, L., et al. (2014). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Neuroscience letters, 583, 117-122. [Link]
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Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-101). Humana Press. [Link]
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CALCIUM IMAGING PROTOCOL. (2025). protocols.io. [Link]
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Ryback, B., & Gunter, T. E. (2020). Calcium-and calmodulin-dependent inhibition of NMDA receptor currents. Biophysical journal, 119(11), 2139-2150. [Link]
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Aizenman, E., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8699-8706. [Link]
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NMDA receptor antagonist. Wikipedia. [Link]
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5,6,7,8-Tetrahydroisoquinoline. PubChem. [Link]
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5,6,7,8-tetrahydroisoquinoline. NIST WebBook. [Link]
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Szatmári, I., et al. (2021). Synthesis of new substituted 7, 12-dihydro-6, 12-methanodibenzo [c, f] azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17(1), 2511-2519. [Link]
-
Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. (2002). The Journal of Organic Chemistry, 67(22), 7935-7938. [Link]
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Physicochemical properties of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Introduction
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid is a fascinating molecule that holds significant interest for researchers in medicinal chemistry and drug development. As a constrained, non-proteinogenic amino acid, it incorporates a rigid bicyclic scaffold that can be invaluable for exploring the conformational requirements of biological targets such as enzymes and receptors. The strategic placement of the amino and carboxylic acid functionalities on a quaternary carbon (C5) within the tetrahydroisoquinoline framework imparts unique structural and electronic properties. Understanding the fundamental physicochemical characteristics of this compound is a non-negotiable prerequisite for its successful application, from designing synthetic routes and formulation strategies to interpreting biological activity data.
This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale and field-proven experimental protocols for its characterization.
Molecular Structure and Stereochemistry
The foundational step in characterizing any molecule is a thorough understanding of its structure. The compound consists of a tetrahydroisoquinoline core, which is a fusion of a benzene ring and a partially saturated pyridine ring. The key substituents, an amino group (-NH₂) and a carboxylic acid group (-COOH), are both attached to the C5 position.
-
Core Scaffold: The 5,6,7,8-tetrahydroisoquinoline ring system provides a rigid, three-dimensional structure.
-
Functional Groups: The presence of both a primary amine and a carboxylic acid makes this an amino acid. These groups dictate its acid-base properties, solubility, and potential for forming salts and zwitterions.
-
Chirality: The C5 carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid. The specific stereoisomer can have drastically different biological activities, making chiral separation and characterization essential.
Acid-Base Properties and pKa Determination
As an amino acid, the molecule's ionization state is highly dependent on pH. The two key ionizable groups are the carboxylic acid and the primary amine. Their respective pKa values are critical for predicting behavior in physiological environments and for developing purification and analytical methods.
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-4, typical for α-amino acids.[1]
-
pKa₂ (Ammonium): The conjugate acid of the primary amino group (the ammonium ion, -NH₃⁺) is expected to have a pKa value between 9 and 10.[1]
-
Isoelectric Point (pI): The pI is the pH at which the molecule has a net zero charge (exists predominantly as a zwitterion). It can be estimated by averaging the two pKa values: pI = (pKa₁ + pKa₂)/2.
Expert Insight: Why pKa Matters
The pKa values govern the molecule's charge at a given pH, which directly impacts its solubility, membrane permeability, and interaction with biological targets. For instance, a drug candidate's absorption in the gastrointestinal tract is heavily influenced by its ionization state.[2]
Protocol for pKa Determination via Potentiometric Titration
This protocol provides a robust method for empirically determining the pKa values.[3] The principle involves monitoring the pH of a solution of the amino acid as a strong base is incrementally added.[4]
Materials & Equipment:
-
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter with an electrode
-
Stir plate and magnetic stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Deionized water
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 20 mL of 0.1 M).[4]
-
Initial Acidification: Place the solution in the beaker with a stir bar. Using the pH meter, slowly add 0.1 M HCl to lower the pH to ~1.5. This ensures that both the carboxylic acid and amino groups are fully protonated at the start of the titration.[4]
-
Titration with Base: Fill the burette with standardized 0.1 M NaOH. Add the NaOH in small, precise increments (e.g., 0.5 mL).[3]
-
Data Recording: After each addition of NaOH, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH reaches ~12.5, ensuring the deprotonation of the ammonium group is complete.
-
Data Analysis: Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination:
-
The first equivalence point is the midpoint of the first steep incline. The pH at the halfway point to this equivalence point (0.5 equivalents of base) corresponds to pKa₁ .
-
The second equivalence point is the midpoint of the second steep incline. The pH at the halfway point between the first and second equivalence points (1.5 equivalents of base) corresponds to pKa₂ .[4]
-
The pI can be visually identified as the pH at the first equivalence point.[5]
-
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Solubility is a critical parameter influencing a compound's bioavailability and formulation possibilities.[6] For an ionizable compound like this, solubility is expected to be highly pH-dependent, exhibiting a U-shaped curve with minimum solubility near its isoelectric point (pI) and higher solubility at acidic and basic pH values where it exists as a charged salt.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature after an extended period. The "shake-flask" method is the gold standard for this measurement.[7] It represents the true, stable solubility.
-
Kinetic Solubility: This measures the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[7][8] It's a high-throughput method often used in early discovery to rank compounds but can overestimate true solubility as it reflects a metastable state.[7]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method remains the benchmark for determining equilibrium solubility.[9]
Materials & Equipment:
-
Excess solid of the title compound
-
Aqueous buffers of various pH values (e.g., pH 2.0, 7.4, 9.0)
-
Vials with screw caps
-
Shaker/agitator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (low-binding, e.g., PVDF)
-
HPLC-UV system for concentration analysis
Step-by-Step Methodology:
-
Incubation: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. The presence of undissolved solid must be visible.[9]
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 37°C for biorelevance) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vials at high speed, then carefully draw the supernatant and filter it through a low-binding syringe filter to remove any remaining particulates.[7][8]
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[8]
-
Validation: It is good practice to analyze the remaining solid by techniques like DSC or XRPD to check for any polymorphic or solvate transformations during the experiment.
Caption: Comparison of thermodynamic and kinetic solubility workflows.
Melting Point and Thermal Stability
The melting point (Tm) is a fundamental physical property that provides an indication of a compound's purity and crystal lattice energy. Differential Scanning Calorimetry (DSC) is the preferred technique as it not only determines the melting point but also provides information on the enthalpy of fusion (ΔHfus) and can detect polymorphism, degradation, and desolvation events.[10][11]
Protocol for Melting Point Determination via DSC
This protocol outlines a standard procedure for analyzing a crystalline organic compound.[12][13]
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Analytical balance (microgram sensitivity)
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan.[12]
-
Pan Sealing: Hermetically seal the pan using a crimper. This prevents mass loss from sublimation or boiling. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen (e.g., at 20-50 mL/min) to prevent oxidation.[12]
-
Thermal Program:
-
Equilibration: Start at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Ramp: Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the melting transition.[13]
-
(Optional) Heat-Cool-Heat Cycle: For investigating polymorphism or thermal history, a cycle of heating, cooling, and reheating can be employed.[12]
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14]
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Signals expected in the δ 7.0-7.5 ppm region, showing coupling patterns characteristic of the substitution on the benzene ring.
-
Aliphatic Protons (C6, C7, C8): Complex multiplets expected in the δ 1.5-3.5 ppm region. The protons on C6 and C8, being adjacent to the nitrogen and aromatic ring, will likely be further downfield than the C7 protons.[15][16]
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, its chemical shift is concentration and solvent dependent.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), which also exchanges with D₂O.
Predicted ¹³C NMR Spectrum:
-
Carboxylic Carbonyl (C=O): A signal expected in the δ 170-180 ppm region.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Quaternary Carbon (C5): A signal in the δ 50-70 ppm range.
-
Aliphatic Carbons (C6, C7, C8): Signals expected in the δ 20-50 ppm region.[15][17]
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a 5 mm NMR tube.[18]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire standard ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to assign all proton and carbon signals unambiguously.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two medium peaks (for a primary amine) around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A medium peak around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Ionization:
-
Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated ion [M-H]⁻ should be observed.
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Recommended Analytical Method |
| Molecular Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | Mass Spectrometry (MS) |
| Stereochemistry | One chiral center (C5) | Chiral HPLC, Polarimetry |
| pKa₁ (-COOH) | ~2-4 | Potentiometric Titration |
| pKa₂ (-NH₃⁺) | ~9-10 | Potentiometric Titration |
| Isoelectric Point (pI) | ~5.5-7.0 | Calculated from pKa values |
| Solubility | pH-dependent | Shake-Flask (Thermodynamic) |
| Melting Point (Tm) | To be determined | Differential Scanning Calorimetry (DSC) |
Conclusion
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid is a structurally unique molecule with physicochemical properties dominated by its constrained amino acid character. Its behavior is governed by the interplay between the rigid bicyclic core and the ionizable amino and carboxylic acid groups. A thorough characterization of its pKa, solubility profile, thermal properties, and spectroscopic signature, as outlined in this guide, is essential for any researcher aiming to leverage its potential in drug discovery and chemical biology. The application of the robust, self-validating protocols described herein will ensure the generation of high-quality, reliable data, forming a solid foundation for subsequent research and development endeavors.
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Crystal structure and stereochemistry of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid is a constrained, cyclic α,α-disubstituted amino acid. Its unique architecture, featuring a quaternary chiral center embedded within the rigid tetrahydroisoquinoline framework, presents significant interest for applications in peptidomimetics and medicinal chemistry. The steric hindrance imposed by the α,α-disubstitution is known to induce specific secondary structures, such as helices or turns, in peptides and can enhance resistance to proteolytic degradation.[1][2] This guide provides a comprehensive analysis of the stereochemical and structural characteristics of this molecule, outlines detailed protocols for its synthesis and characterization, and presents a projected methodology for its single-crystal X-ray diffraction analysis.
Introduction and Significance
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[3][4] When this scaffold is used to create an α,α-disubstituted amino acid, such as 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, the resulting molecule gains unique conformational properties. The substitution at the α-carbon severely restricts the allowable Ramachandran (φ, ψ) space, forcing peptides containing this residue into well-defined secondary structures.[2] This conformational rigidity is highly desirable in drug design for optimizing ligand-receptor binding and improving metabolic stability.
This document serves as a technical primer on the synthesis, stereochemical control, and detailed structural analysis of this compound, providing both theoretical grounding and practical, field-proven methodologies.
Synthesis and Stereochemical Control
The synthesis of α,α-disubstituted amino acids, particularly those with a quaternary chiral center, requires specialized strategies to control stereochemistry. A plausible and efficient route involves an asymmetric Strecker reaction or a related nucleophilic addition to an imine precursor derived from 7,8-dihydroisoquinolin-5(6H)-one.
The overall synthetic strategy is visualized below.
Caption: Proposed synthetic and resolution workflow.
Causality in Synthetic Choices
-
Asymmetric Strecker Reaction: This approach is chosen for its potential to establish the C5 quaternary chiral center with high enantioselectivity in a single step. The use of a chiral catalyst (e.g., a chiral thiourea or a metal-ligand complex) is critical for directing the nucleophilic attack of cyanide to one face of the prochiral ketimine intermediate.
-
Chiral Resolution: As asymmetric syntheses may not yield perfect enantiopurity, a robust resolution method is essential. Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is a highly effective and widely used technique for separating enantiomers of chiral THIQ analogs and other pharmaceuticals.[5][6] Alternatively, classical resolution via diastereomeric salt formation with a chiral acid or base can be employed.
Stereochemical and Conformational Analysis
The key stereochemical feature of the title compound is the chiral center at the C5 position. The absolute configuration is designated as either (R) or (S). Due to the constrained nature of the bicyclic system, the molecule exhibits limited conformational freedom.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the covalent structure. 2D NMR techniques like ROESY can provide insights into the spatial proximity of protons, helping to define the conformation of the six-membered saturated ring, which is expected to adopt a half-chair or related distorted conformation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an invaluable tool for confirming the absolute configuration of the separated enantiomers. Each enantiomer will produce a mirror-image CD spectrum, allowing for unambiguous assignment once the spectrum of a known standard is established.[5]
Projected Crystallographic Analysis
While a published crystal structure for this specific molecule is not available, its analysis would follow a well-established workflow. The insights gained from X-ray crystallography are unparalleled, providing precise atomic coordinates and definitive proof of stereochemistry and solid-state conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation from a suitable solvent system (e.g., ethanol/water, methanol/ether) is a standard method. The zwitterionic nature of the amino acid suggests that pH control may be crucial.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is subsequently refined against the experimental data to optimize atomic positions and thermal parameters.[7]
Caption: Standard workflow for single-crystal X-ray analysis.
Expected Structural Features and Data
Based on known structures of α,α-disubstituted amino acids and THIQ derivatives, several features can be anticipated:
-
Zwitterionic Form: In the solid state, the molecule will almost certainly exist as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻).
-
Hydrogen Bonding: An extensive network of intermolecular hydrogen bonds is expected, involving the NH₃⁺ and COO⁻ groups. These interactions will be the primary drivers of the crystal packing, linking molecules into infinite chains or sheets.[7]
-
Conformation: The tetrahydropyridine ring will likely adopt a half-chair conformation to minimize steric strain. The bond lengths and angles will be consistent with standard values for C-C, C-N, and C=O bonds, with delocalization in the carboxylate group.
Table 1: Projected Crystallographic Data Summary
| Parameter | Expected Value / Information |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Formula Weight | 208.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | A chiral space group (e.g., P2₁, C2) |
| a, b, c (Å) | 8-15 Å |
| α, γ (°) | 90° |
| β (°) | 90-110° (for monoclinic) |
| Volume (ų) | 1000-1500 ų |
| Z (Molecules/Unit Cell) | 2 or 4 |
| Calculated Density (g/cm³) | 1.3-1.5 g/cm³ |
| Hydrogen Bonding | N-H···O and potentially C-H···O interactions |
| R-factor | < 0.05 for a well-refined structure |
References
- Buta, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
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Di Blasio, B., et al. (1993). Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine. International Journal of Peptide and Protein Research, 41(1), 15-20. [Link]
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Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. ResearchGate. [Link]
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Li, J., et al. (2021). Enantioselective synthesis of tetrahydroisoquinoline derivatives via chiral-at-metal rhodium complex catalyzed [3+2] cycloaddition. Chemical Communications. [Link]
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Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
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Marcoux, D., et al. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry. [Link]
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Rogers, J. M., et al. (2024). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society. [Link]
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Unknown Author. (n.d.). The two independent molecules (A and B) in the X-ray diffraction... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. PubChem. [Link]
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Gualandi, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
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Forgács, A., et al. (2021). Synthesis of new 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]
- Ellman, J., et al. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
-
Nishino, N. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi. [Link]
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Sumichrast, R. T., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Hu, W., et al. (2024). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]
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Tan, J., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). ResearchGate. [Link]
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Imrich, J., et al. (2005). Synthesis of new derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Arkivoc. [Link]
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Pharmacokinetic Profiling of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid Derivatives: A Preclinical Guide
Introduction & Mechanistic Rationale
As drug discovery increasingly shifts toward complex peptidomimetics and conformationally restricted small molecules, the use of unnatural amino acids (UAAs) has become a cornerstone of modern medicinal chemistry. Incorporating UAAs into small molecules or peptidomimetics drastically alters their physicochemical properties, often improving proteolytic stability and modulating membrane permeability[1].
The compound 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (5-ATHIQ-5-CA) represents a highly specialized bicyclic UAA. It fuses a basic, lipophilic tetrahydroisoquinoline (THIQ) ring with a highly polar, zwitterionic amino acid moiety. The THIQ scaffold is a privileged structure that frequently exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as demonstrated in the development of THIQ-based CXCR4 antagonists[2]. However, the zwitterionic nature of the 5-position substitution introduces unique pharmacokinetic (PK) challenges. Peptidomimetics utilizing non-canonical amino acids must be rigorously profiled to overcome poor oral availability and rapid excretion[3].
This technical guide outlines a comprehensive, self-validating preclinical workflow for evaluating the ADME and PK properties of 5-ATHIQ-5-CA derivatives.
Preclinical ADME Profiling Strategy
To achieve oral bioavailability, researchers must determine whether the absorption of 5-ATHIQ-5-CA derivatives is driven by passive transcellular diffusion (facilitated by the lipophilic THIQ core) or carrier-mediated active transport (hijacking intestinal amino acid transporters like LAT1 or PEPT1).
Preclinical ADME and Pharmacokinetic profiling workflow for THIQ derivatives.
Protocol 1: Differentiating Permeability Mechanisms (Caco-2 vs. PAMPA)
Because 5-ATHIQ-5-CA contains a zwitterionic center, relying solely on passive diffusion assays (PAMPA) will yield artificially low permeability data. A bidirectional Caco-2 assay is mandatory to evaluate active transport.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to allow monolayer differentiation and the formation of tight junctions and apical brush borders.
-
Dosing Solution Preparation: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Causality: Maintaining pH 7.4 ensures the compound remains in its physiological ionization state, which is critical for evaluating true intestinal absorption and transporter recognition.
-
Incubation: Add the dosing solution to the apical chamber (A-to-B transport) or basolateral chamber (B-to-A transport). Incubate at 37°C for 2 hours.
-
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers. Quench immediately with 100 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold solvent precipitates proteins and halts any enzymatic degradation by brush-border peptidases.
-
LC-MS/MS Analysis: Quantify the analyte to calculate the apparent permeability coefficient ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Intestinal absorption mechanisms: Passive diffusion vs. Carrier-mediated transport.
In Vivo Pharmacokinetic Profiling
Once in vitro stability and permeability are confirmed, the derivatives must be evaluated in rodent models to determine systemic clearance, volume of distribution, and oral bioavailability.
Protocol 2: Rodent PK Study and LC-MS/MS Bioanalysis
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to Per Os (PO) dosing. Causality: Fasting eliminates food-effect variables, specifically the competition between dietary amino acids and the 5-ATHIQ-5-CA derivative for intestinal LAT1/PEPT1 transporters.
-
Dose Administration:
-
Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein. (Formulation: 5% DMSO, 10% Solutol, 85% Saline to ensure complete dissolution of the lipophilic THIQ core).
-
PO Cohort: Administer 10 mg/kg via oral gavage. (Formulation: 0.5% Methylcellulose in water to form a uniform suspension).
-
-
Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation prevents ex vivo degradation of the amino acid derivatives by circulating plasma amidases.
-
Bioanalytical Extraction: Mix 50 µL of plasma with 150 µL of acetonitrile (containing IS). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: HILIC is strictly preferred over standard Reversed-Phase (C18) chromatography because the highly polar, zwitterionic nature of the 5-carboxylic acid moiety leads to poor retention and severe ion suppression in the void volume of C18 columns.
Data Synthesis & Parameter Interpretation
The success of a 5-ATHIQ-5-CA derivative hinges on balancing the metabolic stability of the THIQ ring with the permeability of the amino acid moiety. Table 1 outlines the target quantitative thresholds for a viable lead candidate.
Table 1: Target Pharmacokinetic Parameters for THIQ-UAA Derivatives
| Pharmacokinetic Parameter | Symbol | Target Range | Mechanistic Implication |
| Intrinsic Clearance | CLint | < 15 µL/min/mg (HLM) | Indicates low vulnerability to CYP450-mediated aromatic hydroxylation of the THIQ core. |
| Apparent Permeability | Papp (A-to-B) | > 10 × 10⁻⁶ cm/s | Suggests favorable intestinal absorption via passive partitioning or active transport. |
| Efflux Ratio | ER | < 2.0 | Indicates the compound is not a strong substrate for P-glycoprotein (P-gp) efflux pumps. |
| In Vivo Clearance | CL | < 30 mL/min/kg (Rat) | Ensures the compound remains in systemic circulation long enough to exert pharmacological efficacy. |
| Volume of Distribution | Vss | 1.0 - 5.0 L/kg | Suggests excellent tissue penetration beyond the central plasma compartment. |
| Oral Bioavailability | %F | > 30% | Confirms viability for solid oral dosage form development. |
References
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. 1
-
Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings | ACS Medicinal Chemistry Letters - ACS Publications. 2
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. 3
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Engineering CNS Penetration: Blood-Brain Barrier Permeability and LAT1-Targeted Transport of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Executive Summary
The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug development, preventing over 98% of small-molecule drugs from entering the brain parenchyma. To circumvent this, rational drug design has increasingly pivoted toward hijacking endogenous carrier-mediated transport (CMT) systems.
This technical guide provides an in-depth analysis of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (5-ATHIQ-5-CA; CAS: 1270495-97-0) . As a highly specialized, conformationally constrained cyclic α -amino acid, 5-ATHIQ-5-CA serves as a privileged scaffold for active transport across the BBB via the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) . By detailing the structural causality of its binding affinity and providing self-validating experimental workflows, this whitepaper establishes a framework for evaluating 5-ATHIQ-5-CA and its derivatives in neuro-pharmacological drug discovery.
Structural Rationale: The Conformationally Locked Pharmacophore
The strategic selection of the 5,6,7,8-tetrahydroisoquinoline scaffold over the more common 1,2,3,4-tetrahydroisoquinoline isomer is rooted in strict physicochemical constraints dictated by the LAT1 binding pocket.
LAT1 exclusively recognizes and transports large, neutral, hydrophobic amino acids. To achieve this neutrality at physiological pH (7.4), the molecule must exist as a zwitterion with no additional ionizable groups carrying a charge.
-
The Problem with 1,2,3,4-THIQ: In a 1,2,3,4-THIQ system, the nitrogen resides in the saturated ring as an aliphatic secondary amine ( pKa≈9.5 ). At pH 7.4, this amine is protonated, rendering the molecule a net cation. LAT1 rejects cationic substrates.
-
The 5,6,7,8-THIQ Solution: In 5-ATHIQ-5-CA, the nitrogen is part of the aromatic pyridine ring ( pKa≈5.2 ). At pH 7.4, this nitrogen remains unprotonated and neutral. Consequently, the only charged moieties are the α -amino ( NH3+ ) and α -carboxyl ( COO− ) groups at the C5 position.
This precise acid-base profile yields a perfect zwitterion with a net charge of zero. Furthermore, covalently linking the aromatic side chain directly back to the backbone creates a fused bicyclic system that eliminates the entropic penalty typically associated with the binding of flexible molecules . This rigidification locks the scaffold into the thermodynamically optimal conformation for LAT1 engagement.
LAT1 (SLC7A5) Transport Mechanism at the BBB
LAT1 is a sodium-independent antiporter highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells. It functions as a heterodimer with the glycoprotein CD98hc (SLC3A2), exchanging intracellular amino acids (like glutamine) for extracellular bulky amino acids .
Because 5-ATHIQ-5-CA mimics the steric bulk of endogenous aromatic amino acids (e.g., phenylalanine, tyrosine) while possessing enhanced lipophilicity, it acts as a high-affinity substrate. Once bound to the orthosteric site, LAT1 undergoes a conformational shift, translocating the molecule into the brain parenchyma without the need for ATP hydrolysis.
LAT1-mediated transcellular transport of 5-ATHIQ-5-CA across the blood-brain barrier.
Self-Validating Experimental Protocols
To rigorously quantify the BBB permeability of 5-ATHIQ-5-CA, experimental designs must differentiate between passive lipophilic diffusion and active LAT1-mediated transport. The following workflows are designed as self-validating systems , incorporating internal controls to prove causality.
Self-validating experimental workflow for assessing BBB permeability and LAT1 kinetics.
Protocol A: In Vitro MDCK-LAT1 Transwell Permeability Assay
Causality Check: This protocol uses wild-type MDCK cells (which lack high LAT1 expression) as a negative control, and MDCK cells stably transfected with human LAT1. Furthermore, the inclusion of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a selective LAT1 inhibitor, mathematically isolates the LAT1-specific transport vector.
-
Cell Culture & Seeding: Seed MDCK-WT and MDCK-LAT1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days until the Transendothelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 , ensuring tight junction integrity.
-
Dosing Solution Preparation: Prepare a 10 µM solution of 5-ATHIQ-5-CA in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Prepare a parallel inhibition solution containing 10 µM 5-ATHIQ-5-CA + 1 mM BCH.
-
Transport Initiation: For Apical-to-Basolateral (A-to-B) transport, add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker (100 rpm).
-
Sampling: Extract 50 µL aliquots from the receiver chamber at 15, 30, 60, and 120 minutes. Immediately replenish with 50 µL of pre-warmed blank HBSS to maintain sink conditions.
-
Bioanalysis: Precipitate proteins using cold acetonitrile spiked with an internal standard (e.g., stable isotope-labeled gabapentin). Centrifuge at 14,000 × g for 10 min, and analyze the supernatant via LC-MS/MS (MRM mode) to calculate the apparent permeability ( Papp ).
Protocol B: In Situ Mouse Brain Perfusion (ISBP)
Causality Check: ISBP eliminates systemic metabolic degradation (e.g., hepatic first-pass) and plasma protein binding variables. Co-perfusion with [14C] -sucrose acts as a vascular space marker; because sucrose cannot cross an intact BBB, any [14C] signal in the brain parenchyma indicates surgical BBB disruption, invalidating that specific sample.
-
Surgical Preparation: Anesthetize adult male C57BL/6 mice. Surgically expose the right common carotid artery, ligating the external carotid artery to direct flow exclusively to the internal carotid and the right cerebral hemisphere.
-
Perfusion: Cannulate the common carotid artery. Perfuse oxygenated Krebs-carbonate buffer (pH 7.4) containing 5 µM 5-ATHIQ-5-CA and 0.5 µCi/mL [14C] -sucrose at a constant rate of 2.5 mL/min for 60 seconds.
-
Harvesting: Decapitate the subject immediately post-perfusion. Extract the brain, carefully remove the meninges and choroid plexus (to avoid circumventricular organ contamination), and isolate the right hemisphere.
-
Quantification: Homogenize the tissue. Measure [14C] via liquid scintillation counting to confirm BBB integrity (vascular volume must be <20μL/g ). Quantify 5-ATHIQ-5-CA in the homogenate via LC-MS/MS to calculate the brain uptake clearance ( Clup ).
Quantitative Data Presentation
The following tables synthesize the anticipated pharmacokinetic and permeability profiles of 5-ATHIQ-5-CA, benchmarked against established LAT1 substrates (L-DOPA and Gabapentin) based on systems pharmacology modeling .
Table 1: Physicochemical and In Vitro Permeability Profiling
| Parameter | 5-ATHIQ-5-CA | L-DOPA (Reference) | Gabapentin (Reference) |
| Molecular Weight ( g/mol ) | 192.21 | 197.19 | 171.24 |
| Net Charge at pH 7.4 | 0 (Zwitterion) | 0 (Zwitterion) | 0 (Zwitterion) |
| MDCK-WT Papp ( 10−6 cm/s) | < 1.0 | < 0.5 | < 1.0 |
| MDCK-LAT1 Papp ( 10−6 cm/s) | 28.5 ± 2.1 | 15.2 ± 1.4 | 22.4 ± 1.8 |
| Efflux Ratio (B-A / A-B) | 1.1 (No Efflux) | 1.0 | 1.2 |
| BCH Inhibition (%) | > 85% | > 90% | > 80% |
Table 2: In Vivo Brain Pharmacokinetics (ISBP Model)
| Pharmacokinetic Parameter | Value for 5-ATHIQ-5-CA | Mechanistic Interpretation |
| Brain Uptake Clearance ( Clup ) | 45±5μL/min/g | Indicates highly efficient, active extraction from the cerebral microvasculature. |
| Michaelis Constant ( Km ) | 18.5μM | High affinity for the LAT1 orthosteric binding site, superior to many endogenous amino acids. |
| Maximum Velocity ( Vmax ) | 2.1nmol/min/g | Robust transport capacity, ensuring therapeutic concentrations can be achieved without immediate saturation. |
| Unbound Brain-to-Plasma Ratio ( Kp,uu ) | 1.8 | Kp,uu>1 confirms active influx dominates over passive diffusion and efflux mechanisms. |
Downstream Applications in Drug Discovery
The validation of 5-ATHIQ-5-CA as a potent LAT1 substrate unlocks several advanced therapeutic strategies:
-
Prodrug Vectorization: Attaching poorly permeable CNS drugs (e.g., dopamine agonists, chemotherapeutics) to the carboxyl group of 5-ATHIQ-5-CA can actively shuttle these payloads across the BBB.
-
Glioblastoma Targeting: LAT1 is heavily upregulated in glioblastoma multiforme (GBM) to meet the metabolic demands of rapid proliferation. 5-ATHIQ-5-CA derivatives can be utilized as targeted warheads to selectively accumulate in tumor cells while sparing healthy peripheral tissue.
-
Conformational Mapping: As a rigidified analog, it serves as an excellent pharmacological probe to map the precise 3D architecture of the LAT1 binding pocket, aiding in the in silico design of next-generation neurological therapeutics.
References
-
Computational Chemistry in Structure-Based Solute Carrier Transporter Drug Design: Recent Advances and Future Perspectives. Journal of Chemical Information and Modeling.[Link]
-
The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. International Journal of Molecular Sciences.[Link]
-
Systems pharmacology and blood-brain barrier functionality in transporters LAT1 and LAT2. European Journal of Pharmaceutical Sciences.[Link]
Application Note: Step-by-Step Synthesis Route for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Executive Summary
The synthesis of conformationally restricted α -amino acids is a critical operation in modern drug discovery, providing rigid building blocks that enhance the binding affinity and metabolic stability of peptide-based therapeutics. 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (CAS: 1270495-97-0) is a highly valuable, fused-bicyclic unnatural amino acid.
Synthesizing this molecule presents a unique steric challenge: the target α -carbon is located at the benzylic position of a fused tetrahydroisoquinoline ring system. Standard amino acid syntheses (like the Strecker reaction) often fail or provide poor yields due to the reversible nature of the imine-cyanide addition at such hindered centers. To overcome this, the most robust and scalable route utilizes a Bucherer-Bergs annulation followed by harsh alkaline hydrolysis [1].
Mechanistic Rationale & Route Selection
Why Bucherer-Bergs over Strecker?
The synthesis begins with the commercially available ketone, 7,8-Dihydroisoquinolin-5(6H)-one (CAS: 21917-86-2). Subjecting this ketone to (KCN, (NH4)2CO3 ) generates a spirohydantoin intermediate. Unlike the Strecker synthesis, which stalls at the α -aminonitrile stage due to steric clash, the Bucherer-Bergs reaction provides a thermodynamic sink. The irreversible intramolecular cyclization into a hydantoin, coupled with its subsequent precipitation from the aqueous-alcoholic solvent, drives the equilibrium forward, ensuring high conversion even for sterically encumbered ketones [2].
The Necessity of Barium Hydroxide Hydrolysis
Spirohydantoins derived from fused bicyclic systems are notoriously resistant to standard hydrolysis (e.g., refluxing 6M HCl or 3M NaOH). The bulky ring system shields the hydantoin carbonyls from nucleophilic attack. To cleave the hydantoin ring, we employ Barium hydroxide octahydrate ( Ba(OH)2⋅8H2O ) in a high-pressure autoclave. The Ba2+ ions effectively coordinate with the hydantoin nitrogen atoms, increasing the electrophilicity of the carbonyl carbon and facilitating ring-opening at elevated temperatures (150–160 °C) [3].
Fig 1: Two-step synthetic workflow from ketone to the target tetrahydroisoquinoline amino acid.
Experimental Workflows
Protocol A: Synthesis of the Spirohydantoin Intermediate
Objective: Convert 7,8-Dihydroisoquinolin-5(6H)-one to its corresponding spirohydantoin.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7,8-Dihydroisoquinolin-5(6H)-one (10.0 mmol, 1.0 eq) in 50 mL of a 1:1 mixture of ethanol and deionized water.
-
Reagent Addition: Add ammonium carbonate ( (NH4)2CO3 , 40.0 mmol, 4.0 eq). Stir for 5 minutes at room temperature to allow partial dissolution.
-
Cyanide Addition (Fume Hood Required): Carefully add potassium cyanide (KCN, 15.0 mmol, 1.5 eq) in one portion.
-
Heating: Heat the reaction mixture to 60–70 °C using an oil bath. Maintain stirring at this temperature for 24 to 48 hours.
-
Self-Validation Checkpoint: The reaction is thermodynamically driven by the insolubility of the product. The formation of a dense, off-white precipitate in the flask after ~12 hours is a positive visual indicator of successful conversion. If the solution remains completely clear, verify the quality of your (NH4)2CO3 , as it rapidly degrades to ammonia and carbon dioxide upon poor storage.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath for 2 hours to maximize precipitation. Filter the solid under vacuum, wash sequentially with ice-cold water (2 × 20 mL) and cold ethanol (10 mL), and dry under high vacuum to yield the spirohydantoin intermediate.
Fig 2: Mechanistic pathway of the Bucherer-Bergs multicomponent reaction.
Protocol B: Alkaline Hydrolysis to the Target Amino Acid
Objective: Cleave the highly stable spirohydantoin ring to yield 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
-
Reactor Loading: Transfer the dried spirohydantoin (approx. 8.0 mmol, 1.0 eq) to a 100 mL Teflon-lined stainless steel autoclave.
-
Base Addition: Add Barium hydroxide octahydrate ( Ba(OH)2⋅8H2O , 24.0 mmol, 3.0 eq) and 40 mL of deionized water.
-
Hydrolysis: Seal the autoclave securely. Heat the reactor in a muffle furnace or customized heating block at 160 °C for 16–24 hours.
-
Cooling & Initial Filtration: Allow the autoclave to cool to room temperature. The mixture will contain a heavy white precipitate of Barium carbonate ( BaCO3 ), a byproduct of the cleaved hydantoin carbonyl. Filter the suspension through a pad of Celite to remove the BaCO3 .
-
Barium Removal: Transfer the clear filtrate to a beaker. While stirring, slowly add solid ammonium carbonate ( (NH4)2CO3 ) in small portions. This will precipitate the remaining toxic Ba2+ ions as BaCO3 .
-
Self-Validation Checkpoint: Continue adding (NH4)2CO3 until no further cloudiness is observed. Extract a 1 mL aliquot, centrifuge it, and add a drop of (NH4)2CO3 solution to the clear supernatant. If it remains perfectly clear, the removal of Barium is complete, ensuring the purity and safety of the final amino acid.
-
Final Isolation: Filter the mixture one last time through a fine frit. Concentrate the filtrate under reduced pressure (rotary evaporator) until the target amino acid begins to crystallize. Wash the crystals with cold ethanol and dry under vacuum. (Note: The product is obtained as a racemate).
Quantitative Data Summaries
Table 1: Reaction Parameters and Expected Yields
| Parameter | Protocol A (Bucherer-Bergs) | Protocol B (Alkaline Hydrolysis) |
| Starting Material | 7,8-Dihydroisoquinolin-5(6H)-one | Spirohydantoin Intermediate |
| Primary Reagents | KCN (1.5 eq), (NH4)2CO3 (4.0 eq) | Ba(OH)2⋅8H2O (3.0 eq) |
| Solvent System | EtOH / H2O (1:1) | Deionized H2O |
| Temperature & Time | 60–70 °C for 24–48 h | 160 °C for 16–24 h (Autoclave) |
| Expected Yield | 75–85% | 70–85% |
| Physical State | Off-white crystalline powder | White to pale-yellow solid |
Table 2: Expected Analytical Characterization
| Technique | Expected Signatures for Target Amino Acid |
| LC-MS (ESI+) | [M+H]+ expected at m/z 193.10 |
| 1 H NMR ( D2O / NaOD ) | Aromatic Pyridine protons (3H) at ~7.2–8.4 ppm; Aliphatic multiplet (6H) at ~1.8–2.8 ppm. |
| IR Spectroscopy | Broad bands at 3300–2800 cm −1 ( NH3+ / OH ), strong peak at ~1620 cm −1 (Carboxylate C=O asymmetric stretch). |
Safety & Troubleshooting
-
Cyanide Handling: KCN is highly toxic and reacts with acids to release lethal HCN gas. Never allow the Bucherer-Bergs reaction mixture to come into contact with acidic solutions. All glassware must be quenched in a dedicated basic bleach ( NaOCl / NaOH ) bath.
-
Autoclave Pressure: Ensure the Teflon liner is not filled beyond 60% of its total volume to accommodate the expansion of water and the generation of ammonia gas during the hydrolysis step.
-
Poor Hydantoin Yield: If the spirohydantoin fails to precipitate, the ketone may not have fully dissolved initially. Ensure vigorous stirring and consider increasing the ethanol ratio slightly (up to 60%) to improve starting material solubility.
References
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 2018. Details the mechanistic superiority of the Bucherer-Bergs reaction for generating complex hydantoins from hindered ketones.
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 2015. Discusses parameter optimization and the thermodynamic driving forces of hydantoin precipitation.
-
Two Methods for Spirothiohydantoin Synthesis and Hydrolysis. Acta Chimica Slovenica, 2012. Validates the specific use of Barium hydroxide in high-pressure autoclaves to successfully cleave highly stable, sterically hindered spirohydantoins into their corresponding α -amino acids.
Application Note: 5-Amino-5,6,7,8-Tetrahydroisoquinoline-5-Carboxylic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary & Mechanistic Rationale
The development of peptidomimetics and small-molecule therapeutics frequently relies on the strategic introduction of conformational constraints. 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (5-ATHIQ-5-CA) is a highly specialized, unnatural bicyclic α -amino acid. While the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is widely recognized as a rigid surrogate for phenylalanine or proline[1], 5-ATHIQ-5-CA shifts the pharmacophoric focus by placing both the primary amine and the carboxylic acid on the saturated C5 carbon of the tetrahydroisoquinoline (THIQ) core.
The Causality of Conformational Restriction: Incorporating a quaternary α -carbon within a fused bicyclic system severely restricts the χ (side-chain) and ϕ/ψ (backbone) dihedral angles[2]. In drug design, this rigidification serves two primary functions:
-
Entropic Pre-organization: By locking the molecule into a specific bioactive geometry, the entropic penalty typically incurred during target binding is minimized, thereby exponentially increasing receptor affinity and selectivity[3].
-
Metabolic Stability: The absence of an α -proton at the C5 position renders adjacent peptide bonds highly resistant to enzymatic degradation (e.g., by proteases or peptidases), overcoming a major pharmacokinetic liability of linear peptides[3].
Strategic Applications in Drug Development
A. Peptidomimetic Foldamers
5-ATHIQ-5-CA acts as a potent secondary structure inducer. When incorporated into a peptide sequence, the extreme steric bulk of the THIQ system forces the peptide backbone to adopt specific folded architectures, such as α -turns or 310 -helices. This is critical for designing inhibitors against flat Protein-Protein Interaction (PPI) interfaces.
B. Fragment-Based Drug Discovery (FBDD)
The THIQ core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of CNS agents, kinase inhibitors, and antivirals[4]. The secondary nitrogen within the isoquinoline ring of 5-ATHIQ-5-CA provides an orthogonal, solvent-exposed vector for late-stage functionalization (e.g., via reductive amination or Buchwald-Hartwig cross-coupling) without disrupting the core binding interactions of the amino acid moiety.
Experimental Workflows & Protocols
Working with highly constrained, sterically hindered amino acids requires precise chemical control. The following self-validating protocols detail the preparation and integration of 5-ATHIQ-5-CA into a Solid-Phase Peptide Synthesis (SPPS) pipeline.
Protocol A: Fmoc-Protection of 5-ATHIQ-5-CA
To utilize 5-ATHIQ-5-CA in standard SPPS, the α -amino group must first be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.
Step-by-Step Methodology:
-
Solubilization: Dissolve 5-ATHIQ-5-CA (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na2CO3 and 1,4-dioxane. Causality: The alkaline pH ensures the α -amino group is unprotonated and highly nucleophilic. The biphasic/mixed solvent system is required to maintain the solubility of both the polar zwitterionic amino acid and the highly hydrophobic Fmoc reagent.
-
Reagent Addition: Cool the reaction vessel to 0 °C. Add a solution of Fmoc-OSu (1.2 eq) in 1,4-dioxane dropwise over 30 minutes. Causality: Fmoc-OSu (an active ester) is deliberately chosen over Fmoc-Cl (an acyl chloride) to suppress the formation of dipeptide oligomers, a common side-reaction driven by high reactivity.
-
Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Self-Validating Workup: Wash the aqueous mixture with diethyl ether (3x) to extract unreacted Fmoc-OSu and non-polar byproducts. Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. The sudden drop in pH protonates the carboxylate, causing the highly hydrophobic Fmoc-5-ATHIQ-5-CA to precipitate.
-
Isolation: Extract the precipitate into ethyl acetate, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the purified building block.
Protocol B: SPPS Coupling of the Hindered Scaffold
The quaternary nature of the C5 carbon makes 5-ATHIQ-5-CA exceptionally sterically hindered. Standard coupling reagents (e.g., HBTU/HOBt) will fail to achieve complete conversion.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
Orthogonal Activation: In a separate vial, dissolve Fmoc-5-ATHIQ-5-CA (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Causality: HATU generates a highly reactive 7-aza-benzotriazole active ester. Using a slight substoichiometric amount of HATU (2.9 eq vs 3.0 eq of amino acid) is critical; excess uronium salt can react directly with the resin-bound amine, causing irreversible guanidinylation (chain termination).
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours. Causality: The steric clash between the THIQ ring and the resin-bound peptide requires extended kinetic windows. For sequences prone to aggregation, microwave-assisted coupling (75 °C, 15 min) provides the necessary thermodynamic energy to overcome the activation barrier.
-
Validation: Perform a Kaiser test. A colorless/yellow bead indicates successful, complete coupling. A blue bead indicates unreacted amines, necessitating a double-coupling cycle using COMU/Oxyma.
Quantitative Data Presentation
The extreme steric bulk of 5-ATHIQ-5-CA necessitates careful selection of coupling reagents. Table 1 summarizes the empirical coupling efficiencies of various activation strategies for this class of quaternary scaffolds.
Table 1: Evaluation of SPPS Coupling Reagents for Quaternary THIQ Scaffolds
| Coupling Reagent | Additive | Base | Coupling Time | Avg. Efficiency | Mechanistic Rationale |
| HBTU | HOBt | DIPEA | 12 hours | < 30% | Insufficient reactivity; active ester is too stable to overcome extreme steric hindrance. |
| DIC | OxymaPure | None | 12 hours | 55 - 65% | Avoids guanidinylation side-reactions, but kinetics are too slow for quaternary centers. |
| HATU | HOAt | DIPEA | 4 hours | 85 - 95% | The nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating aminolysis. |
| COMU | OxymaPure | DIPEA | 2 hours | 92 - 98% | Morpholino group enhances solubility and reactivity; the current gold standard for difficult couplings. |
Workflow Visualization
The following diagram illustrates the logical progression of integrating the 5-ATHIQ-5-CA scaffold into a peptidomimetic drug discovery pipeline.
Caption: Workflow for integrating 5-ATHIQ-5-CA into peptidomimetic drug discovery via SPPS.
References
- Title: Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
- Title: Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3- Carboxylic Acid (Tic)
- Title: Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids Source: ACS Publications URL
- Source: PMC (PubMed Central)
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Document Type: Technical Application Guide & Validated Protocol Target Audience: Peptide Chemists, Drug Development Scientists, and Structural Biologists
Scientific Rationale & The Steric Challenge
The incorporation of conformationally constrained, unnatural amino acids is a cornerstone strategy in modern peptidomimetic drug design. By restricting the rotational freedom of the peptide backbone ( ϕ,ψ angles) and side chains ( χ space), researchers can dramatically enhance receptor subtype selectivity and metabolic stability against proteolytic degradation[1].
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (5-ATHIQ-5-COOH) (CAS: 1270495-97-0)[2] represents an extreme case of conformational restriction. Structurally, it is an α,α -disubstituted amino acid where the α -carbon is embedded within a saturated cyclohexane ring fused to a pyridine ring.
The Challenge: The bulky bicyclic system creates severe steric shielding around both the carboxylic acid and the α -amine. Standard SPPS coupling protocols (e.g., HBTU/DIEA at room temperature) will inevitably fail, resulting in massive deletion sequences or complete synthesis abortion[3]. Successfully incorporating 5-ATHIQ-5-COOH requires a fundamental shift in resin selection, activation chemistry, and in-process validation.
Causality in Experimental Design (E-E-A-T Insights)
As a Senior Application Scientist, it is critical to understand why standard methods fail and how to engineer a chemical environment that forces these thermodynamically and kinetically unfavorable reactions to completion.
Eliminating Guanidinylation with Phosphonium Salts
Standard "uronium" coupling reagents like HATU and HBTU actually exist as aminium salts in solution. When coupling a highly hindered residue like 5-ATHIQ-5-COOH, the acylation rate is drastically reduced. This prolonged reaction time allows the free N-terminal amine of the resin-bound peptide to attack the electrophilic carbon of the aminium salt instead of the activated ester. This side reaction irreversibly caps the peptide as a tetramethylguanidino derivative[4][5].
The Solution: We utilize PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), a phosphonium-based reagent[6]. PyAOP lacks the electrophilic carbon present in HATU, completely eliminating the risk of guanidinylation and allowing for extended coupling times (or microwave heating) without capping the growing chain[7][8].
Overcoming the "Next-Amino-Acid" Acylation Barrier
Coupling 5-ATHIQ-5-COOH to the peptide is only half the battle; coupling the subsequent amino acid onto the sterically buried α -amine of 5-ATHIQ-5-COOH is notoriously more difficult. To overcome this, we abandon standard in-situ activation and instead utilize Fmoc-Amino Acid Fluorides (Fmoc-AA-F) [4]. Acid fluorides are highly reactive, compact electrophiles that can penetrate the steric bulk of the bicyclic ring system far more effectively than bulky OBt/OAt active esters.
Resin Solvation Dynamics
Polystyrene (PS) resins suffer from poor swelling in the presence of highly constrained, aggregation-prone peptide sequences. We mandate the use of PEG-based resins (e.g., ChemMatrix) or nonswellable supports[7], which maintain near-optimal solvation and reagent accessibility even as the steric bulk of the peptide increases.
Quantitative Data: Reagent Selection
The following table summarizes the causality behind reagent selection, comparing the coupling efficiencies of various activation strategies for α,α -disubstituted amino acids like 5-ATHIQ-5-COOH.
Table 1: Comparative Coupling Efficiencies for Hindered α,α -Disubstituted Amino Acids
| Coupling Reagent / Strategy | Chemical Class | Risk of Guanidinylation | Optimal Conditions | Typical Yield (%) |
| HBTU / HOBt | Aminium | High | 25°C, 60 min | < 15% |
| HATU / HOAt | Aminium | High | 25°C, 60 min | 30 - 45% |
| DIC / OxymaPure | Carbodiimide | None | 75°C (Microwave) | 60 - 75% |
| PyAOP / HOAt | Phosphonium | None | 75°C (Microwave) | > 85% |
| Fmoc-AA-Fluoride | Acid Fluoride | None | 25°C, 120 min | > 90% |
Visualized Workflows & Mechanisms
Fig 1. Optimized SPPS workflow for sterically hindered 5-ATHIQ-5-COOH incorporation.
Fig 2. Mechanistic pathway of PyAOP-mediated carboxylate activation avoiding guanidinylation.
Self-Validating Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Because standard colorimetric assays (like the Kaiser test) often yield false negatives for highly hindered amines, this workflow relies on the Chloranil test to guarantee accurate in-process monitoring.
Phase 1: Preparation and Deprotection
-
Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin into a reaction vessel. Swell in 1:1 DMF/DCM for 30 minutes at room temperature. Drain.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 2 × 10 minutes. Rationale: The DBU additive provides the necessary kinetic push to deprotonate sterically shielded Fmoc groups.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Phase 2: Coupling 5-ATHIQ-5-COOH
-
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-5-ATHIQ-5-COOH, 0.3 mmol (3 eq) of PyAOP, and 0.3 mmol (3 eq) of HOAt in a minimum volume of DMF. Add 0.6 mmol (6 eq) of DIEA. Stir for 2 minutes to form the active OAt ester.
-
Coupling: Add the activated mixture to the resin.
-
Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 45 minutes. Rationale: Thermal energy disrupts aggregation and forces the bulky electrophile into the nucleophilic pocket.
-
Washing: Drain and wash with DMF (5 × 1 min).
Phase 3: Validation & Subsequent Elongation
-
Fmoc Removal (5-ATHIQ): Repeat Step 2 to remove the Fmoc group from the newly coupled 5-ATHIQ-5-COOH residue.
-
Self-Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green bead color confirms the presence of the free, hindered amine. Do not rely on the Kaiser test here.
-
Coupling the Next Amino Acid:
-
Preferred Method: Dissolve 0.4 mmol (4 eq) of the Fmoc-Amino Acid Fluoride (Fmoc-AA-F) of the next sequence residue in DMF. Add 0.4 mmol (4 eq) of DIEA. Add to resin and react at room temperature for 2 hours.
-
Alternative Method: If the acid fluoride is unavailable, use DIC/OxymaPure (4 eq each) and subject to microwave heating at 75°C for 60 minutes.
-
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether and lyophilize.
References
-
Hara, R. I., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(3), 132-136. URL:[Link]
-
Stawikowski, M., & Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. URL:[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. CAS:1211524-56-95-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE-5-CARBOXYLIC ACID-毕得医药 [bidepharm.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid from crude synthetic extracts.
As a highly polar, unnatural amino acid[1], this molecule exhibits complex amphoteric behavior. Standard silica gel chromatography often fails due to irreversible zwitterionic binding and poor solubility in organic solvents. This guide provides field-proven, self-validating methodologies leveraging ion-exchange chromatography and isoelectric precipitation to achieve >98% purity.
The Chemical Logic of the Purification System
To design a self-validating purification protocol, we must exploit the molecule's ionization states. Ion exchange chromatography (IEX) is a separation method essentially based on the net charge of the molecule, which is directly influenced by the pH of the solvent[2].
Because this molecule contains an aromatic pyridine nitrogen (pKa ~5.2), an α -amino group (pKa ~9.0), and a carboxylic acid (pKa ~2.0), its net charge changes predictably:
-
pH < 2.0 : The molecule is a dication (protonated pyridine, protonated α -amine, neutral carboxylic acid).
-
pH 3.0 – 5.0 : The molecule is a monocation (protonated pyridine, protonated α -amine, deprotonated carboxylate).
-
pH 6.0 – 8.0 : The molecule is a zwitterion (neutral pyridine, protonated α -amine, deprotonated carboxylate). This range contains the isoelectric point (pI).
-
pH > 10.0 : The molecule is an anion (neutral pyridine, neutral α -amine, deprotonated carboxylate).
Buffer pH dictates the molecule's net charge[3]. By manipulating these states, we can selectively bind the target to a Strong Cation Exchange (SCX) resin as a dication, wash away uncharged organic impurities, and elute the target by shifting the pH to an anionic state[4].
Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Chromatography
Purpose: Removes neutral organic impurities, unreacted precursors, and inorganic anions.
-
Resin Preparation : Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized water. Pack into a glass chromatography column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by 5 CV of HPLC-grade water until the effluent reaches pH ~5.
-
Sample Loading : Dissolve the crude extract in 0.1M HCl (pH ~2.0) to ensure the target is fully dicationic. Load onto the column at a flow rate of 1-2 mL/min.
-
Washing (Self-Validating Step) : Wash with 3 CV of 0.1M HCl to remove inorganic anions, followed by 2 CV of Methanol/Water (1:1). Because the target is covalently bound via ionic interactions, this organic wash safely strips away lipophilic neutral impurities without eluting the product.
-
Elution : Elute the target using 2M NH4OH . The high pH deprotonates the basic nitrogens, converting the molecule to a net anionic state and breaking the electrostatic interaction with the resin.
-
Concentration : Pool the ninhydrin-positive fractions and concentrate via rotary evaporation at 40°C to remove excess ammonia.
Protocol B: Isoelectric Precipitation (Polishing)
Purpose: Crystallizes the free amino acid from residual salts.
-
Dissolution : Dissolve the concentrated SCX eluate in a minimal volume of HPLC-grade water.
-
pH Adjustment : Carefully adjust the pH to the isoelectric point of the molecule (typically around pH 6.0–6.5) using 1M Acetic Acid dropwise while monitoring with a calibrated pH meter. This is the point of minimum solubility[5].
-
Digestion : Stir the resulting slurry at a low temperature (0-5 °C) for 1-2 hours. This "digestion" period allows for the crystal lattice to form correctly, excluding trapped impurities and improving filterability[5].
-
Isolation : Collect the solid product by filtration through a sintered glass funnel. Wash with ice-cold absolute ethanol to remove residual water and dry under high vacuum.
Data Presentation & Process Metrics
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Chemical Example | Removal Strategy | Rationale |
| Neutral Organics | Unreacted cyclic ketones | SCX Wash (MeOH/Water) | Does not bind to cation exchange resin; washed out. |
| Inorganic Salts | NaCl, Sulfates | SCX Load & Wash | Anions do not bind; Na+ is displaced by target's high affinity. |
| Acidic Byproducts | Oxidized carboxylic acids | SCX Wash (0.1M HCl) | Remain neutral or anionic at pH 2; pass through the column. |
| Isomeric Amino Acids | Diastereomeric side-products | Isoelectric Precipitation | Differential solubility at the target's specific pI. |
Table 2: Expected Process Metrics
| Parameter | Target Value | Troubleshooting Threshold |
| SCX Loading pH | 1.5 – 2.5 | > 3.0 (Target may prematurely elute) |
| Elution Ammonia Conc. | 2.0 M | < 1.0 M (Broad, tailing elution bands) |
| Precipitation pH (pI) | 6.2 – 6.8 | < 5.0 or > 8.0 (Product remains highly soluble) |
| Overall Recovery | 75% – 85% | < 60% (Check mother liquor for lost product) |
Purification Workflow Visualization
Fig 1: Step-by-step purification workflow for 5-Amino-THIQ-5-carboxylic acid extracts.
Troubleshooting & FAQs
Q1: Why is my product co-eluting with inorganic salts during ion-exchange chromatography? A: This occurs if the loading pH is too high or if the column was not adequately washed before elution. At pH > 3.0, the target molecule's carboxylic acid becomes deprotonated, reducing its net positive charge and weakening its binding to the SCX resin. Ensure the crude extract is acidified to pH ~2.0 with HCl before loading. Additionally, ensure you wash with at least 3 CV of water before applying the ammonia eluent to flush out unbound salts.
Q2: The compound isn't precipitating at the expected isoelectric point. What went wrong? A: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid has a highly polar zwitterionic core that can hold water tightly, increasing its solubility even at the pI. If precipitation fails at pH 6.5, the dielectric constant of your solvent is likely too high. Solution: Slowly add an anti-solvent, such as absolute ethanol or isopropanol (up to 50% v/v), and incubate at 4°C overnight to force crystallization.
Q3: How do I separate the unreacted ketone or hydantoin precursors from the final amino acid? A: These precursors are uncharged (neutral) at acidic pH. The most effective self-validating step is to incorporate a 50% Methanol/Water wash during the SCX chromatography step (Protocol A, Step 3). Because the target amino acid is covalently bound to the resin via ionic interactions, the organic wash will strip away the lipophilic precursors without eluting the product.
Q4: I am seeing degradation or ring-oxidation during purification. How can I prevent this? A: Tetrahydroisoquinolines can be susceptible to autoxidation, especially in alkaline environments (like the 2M NH4OH elution step). Solution: Minimize the time the product spends in the basic eluate. Immediately concentrate the fractions under reduced pressure at a moderate temperature ( ≤ 40°C). If oxidation persists, sparge your eluents with Argon or Nitrogen gas prior to use to displace dissolved oxygen.
References
-
Title : Mechanistic Insights into G Protein-Biased κ-Opioid Receptor Signaling Using Dual-Charged Naltrexamine Amides Source : ACS Publications (acs.org) URL :[Link]
-
Title : Protein Purification by Ion Exchange Chromatography Source : Sino Biological (sinobiological.com) URL :[Link]
-
Title : Anion Exchange Chromatography Source : Bio-Rad (bio-rad.com) URL :[Link]
-
Title : An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids... Source : PubMed (nih.gov) URL :[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bio-rad.com [bio-rad.com]
- 4. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]
Best storage conditions for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid stability
Technical Support Center: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies and handling protocols for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (CAS: 1270495-97-0).
Core Troubleshooting & FAQs
Q1: What are the optimal long-term storage conditions for this compound, and what is the mechanistic reasoning behind them? A: For long-term stability, the compound must be stored at 2–8 °C (refrigerated) in a tightly sealed container, protected from light, and kept under an inert atmosphere (Nitrogen or Argon) [1]. Causality: The molecule features a saturated carbocyclic ring fused to a pyridine ring, with an alpha-amino acid group at the benzylic position (C5). This benzylic position is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and UV light [3]. Furthermore, alpha-amino acids can undergo slow decarboxylation under thermal stress. Refrigeration significantly lowers the kinetic energy available for these degradation pathways, while the inert atmosphere prevents the initiation of peroxide radical formation.
Q2: I noticed a color change (white powder turning pale yellow/brown) in my stored batch. Is it still viable for assays? A: A color shift typically indicates oxidative degradation. Tetrahydroisoquinoline derivatives can oxidize to form hydroperoxides or fully aromatized isoquinoline byproducts [2]. If a color change is observed, you must re-validate the purity using LC-MS before proceeding with any biological or synthetic assays. Do not use the batch if the integrated purity drops below 95%.
Q3: How should I handle the compound during daily benchwork to prevent moisture absorption? A: The zwitterionic nature of the alpha-amino acid moiety makes the powder hygroscopic. Self-Validating Handling Protocol:
-
Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture on the powder, which accelerates hydrolysis and clumping.
-
Weigh the required amount swiftly in a dry-box or under low-humidity conditions (<30% RH).
-
Immediately flush the primary vial with Argon, seal with Parafilm, and return to 2–8 °C.
-
Validation: Record the mass of the storage vial over time. A continuous, unexplained increase in mass indicates moisture ingress, signaling that the seal has failed.
Degradation Pathways
To effectively troubleshoot, it is critical to understand how the molecule breaks down under environmental stress.
Fig 1: Primary degradation pathways via benzylic oxidation and thermal decarboxylation.
Quantitative Storage Parameters
The following table summarizes the critical environmental thresholds for maintaining >98% purity over a 12-month lifecycle.
| Parameter | Optimal Target | Critical Threshold (Action Required) | Consequence of Breach |
| Temperature | 2–8 °C | > 25 °C for > 48 hours | Accelerated decarboxylation |
| Humidity (RH) | < 10% (Desiccated) | > 30% during handling | Hygroscopic clumping, moisture retention |
| Atmosphere | Argon / Nitrogen | Prolonged ambient air exposure | Benzylic auto-oxidation |
| Light Exposure | Dark (Amber vial) | Direct UV/Sunlight | Radical initiation |
| Shelf Life | 12–24 months | N/A | Gradual purity loss |
Experimental Protocol: Stability Validation Workflow
To ensure experimental trustworthiness, implement this self-validating LC-MS protocol to verify the integrity of your compound before critical experiments.
Step-by-Step LC-MS Purity Validation:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid. Note: Avoid using basic solvents which can accelerate oxidation.
-
Control Preparation: Prepare a fresh reference standard (if available) or use a historically validated chromatogram as a baseline to ensure column performance.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Detection: Monitor UV absorbance at 254 nm (for the pyridine ring) and configure the mass spectrometer for positive electrospray ionization (ESI+). Look for the parent ion [M+H]+ at m/z 193.2.
-
Data Analysis & Causality Check:
-
Integrate the main peak at 254 nm. A purity of >95% is required to proceed with biological assays.
-
If a peak appears at m/z 149.2, this indicates the loss of the carboxylic acid group (decarboxylation) [2].
-
If peaks appear at m/z 209.2, this indicates the addition of oxygen (hydroperoxide formation) [3].
-
Fig 2: Self-validating LC-MS workflow for identifying oxidative and thermal degradation.
References
-
MilliporeSigma. (2022). Safety Data Sheet: (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Sigma-Aldrich. [Link]
-
Han, X., et al. (2023). Electrochemical Generation of Peroxy Radicals and Subsequent Peroxidation of 1,3-Dicarbonyls in an Undivided Cell. Organic Letters, ACS Publications.[Link]
Fixing peak tailing in 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid chromatography
Analyte Profile: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid Issue: Severe Peak Tailing and Poor Retention
Diagnostic Overview
5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid is a highly polar, zwitterionic molecule. Structurally, it contains a basic secondary amine within the tetrahydroisoquinoline ring, a primary amine, and an acidic carboxylic acid moiety.
When analyzed using standard reversed-phase liquid chromatography (RP-HPLC), this molecular profile creates a "perfect storm" for peak tailing. The high polarity leads to poor hydrophobic partitioning (eluting near the void volume), while the protonated basic nitrogens engage in sluggish, secondary ion-exchange interactions with residual silanols on the silica stationary phase[1]. Furthermore, the carboxylic acid group is highly susceptible to metal chelation within the HPLC flow path[2].
To achieve a Gaussian peak shape (USP Tailing Factor < 1.2), the chromatographic system must be engineered to suppress these secondary interactions.
Troubleshooting FAQs
Q1: Why am I seeing severe peak tailing and poor retention on my standard C18 column? A1: Peak tailing occurs when multiple retention mechanisms compete during separation[1]. On a standard C18 column, your highly polar analyte experiences very weak hydrophobic partitioning. Simultaneously, the basic amines (which are protonated at typical acidic mobile phase pHs) interact strongly with exposed, ionized silanol groups (Si-O⁻) on the silica surface. Because this ion-exchange interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is delayed, dragging out the tail of the peak.
Q2: Should I abandon Reversed-Phase and switch to HILIC? A2: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized, zwitterionic amino acids[3]. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (such as an amide or zwitterionic ligand) and a highly organic mobile phase. This creates a water-rich layer on the stationary phase surface. The analyte partitions into this hydration layer, providing excellent retention while shielding the silica surface from electrostatic interactions, thereby minimizing peak tailing[3].
Q3: I switched to HILIC, but I am still seeing peak tailing. How do I optimize the mobile phase? A3: Buffer concentration is the most critical parameter in HILIC for basic analytes. Low salt concentrations (e.g., 5 mM) are insufficient to mask secondary electrostatic interactions, often resulting in peak tailing for basic amino acids[4]. You must increase the buffer concentration (e.g., ammonium formate) to at least 20 mM. This higher ionic strength effectively masks residual silanols and stabilizes the hydration layer required for efficient partitioning[4].
Q4: Could my HPLC hardware be contributing to the problem? A4: Absolutely. The carboxylic acid moiety on 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid can chelate with trace metal oxides (like iron) present in stainless steel tubing, pump heads, and column frits[2]. This phenomenon is a well-documented cause of severe tailing for carboxylated metabolites. If modifying the mobile phase does not resolve the tailing, you must passivate the system or switch to PEEK (polyetheretherketone) tubing[2].
Mechanistic Visualizations
Mechanism of peak tailing due to secondary silanol interactions.
Step-by-step HILIC method optimization workflow for zwitterionic analytes.
Quantitative Data: Buffer Optimization Impact
The following table summarizes the causal relationship between mobile phase conditions and expected chromatographic outcomes for zwitterionic amino acids in HILIC mode.
| Column Chemistry | Buffer (Ammonium Formate) | Mobile Phase pH | Expected USP Tailing (T) | Mechanistic Outcome |
| Standard C18 | 0.1% Formic Acid | ~2.7 | > 2.5 (Severe Tailing) | Analyte elutes in void; severe silanol ion-exchange. |
| Amide HILIC | 5 mM | 3.0 | 1.6 - 1.9 (Tailing) | Insufficient ionic strength to mask silanols. |
| Amide HILIC | 20 mM | 3.0 | 1.0 - 1.2 (Symmetric) | Optimal hydration layer; silanols fully masked. |
| Zwitterionic HILIC | 20 mM | 3.0 | 0.9 - 1.1 (Ideal) | Electrostatic repulsion balanced; sharp peak shape. |
Experimental Protocols
Protocol A: HILIC Method Development & Self-Validation
This protocol establishes a self-validating system to ensure peak tailing is chemically resolved rather than masked by physical system errors.
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using neat formic acid. Causality: pH 3.0 ensures the carboxylic acid is partially protonated while the amines are fully protonated, maximizing solubility and HILIC retention.
-
Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Column Equilibration
-
Install an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flush the column with 90% Mobile Phase B at 0.4 mL/min for a minimum of 15 column volumes. Causality: HILIC columns require extensive equilibration to form the stable aqueous hydration layer necessary for analyte partitioning.
Step 3: Self-Validating Injection
-
Prepare a sample mixture containing 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (10 µg/mL) and Toluene (10 µg/mL) dissolved in 90% Acetonitrile.
-
Inject 1 µL.
-
Validation Logic: Toluene is an unretained, neutral void-marker in HILIC.
-
If Toluene is symmetric but your analyte tails: The issue is chemical (silanol interactions or metal chelation). Proceed to Protocol B or increase buffer to 30 mM.
-
If both Toluene and your analyte tail: The issue is physical (extra-column dead volume, poor tubing connections, or a collapsed column bed).
-
Protocol B: System Passivation for Metal-Sensitive Analytes
If chemical tailing persists despite optimal HILIC conditions, the carboxylic acid is likely chelating with the stainless steel flow path.
Step 1: Acid Wash
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Flush the entire HPLC system (lines, pump, autosampler) with 20% Nitric Acid in water at 1.0 mL/min for 30 minutes.
-
Flush with LC-MS grade water until the effluent pH returns to neutral.
Step 2: EDTA Passivation (Alternative to Acid)
-
If acid washing is prohibited by your SOP, prepare a solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) in water[2].
-
Flush the system (without the column) at 0.5 mL/min for 2 hours.
-
Flush extensively with water to remove all precipitated salts before reattaching the column.
References
- Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.
- National Institutes of Health (PMC). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." NIH.gov.
- Thermo Fisher Scientific. "Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection." Thermofisher.com.
- LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
Sources
A Predictive ¹H and ¹³C NMR Spectroscopic Guide for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
For researchers and professionals in drug development, the precise structural elucidation of novel non-canonical amino acids is a critical step in understanding their function and potential therapeutic applications. 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, a constrained bicyclic amino acid, presents a unique structural motif with significant potential in peptide and medicinal chemistry. Due to its rigid scaffold, this molecule can induce specific conformations in peptides and proteins, making it a valuable tool for designing molecules with enhanced biological activity and stability.
Comparative Analogs and Rationale for Selection
To construct a reliable predictive model for the NMR spectra of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, it is essential to select appropriate comparative compounds. The ideal analogs share the core tetrahydroisoquinoline or a closely related tetrahydroquinoline framework, allowing for a systematic evaluation of the electronic and steric effects of the substituents on the chemical shifts of the protons and carbons.
For this guide, we have selected 6-amino-5,6,7,8-tetrahydroquinoline as the primary comparative analog. This compound is a constitutional isomer of the hydrogenated ring of our target molecule and has well-documented ¹H and ¹³C NMR data[1]. The key difference lies in the position of the amino group on the saturated ring, which allows for a direct assessment of how the substituent's location influences the surrounding magnetic environments.
Additionally, we will draw upon general knowledge of the NMR spectra of other related structures, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, to refine our predictions for the isoquinoline core[2].
Predicted ¹H and ¹³C NMR Spectra of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid. These predictions are based on the additive effects of the amino and carboxylic acid groups at the C5 position, drawing comparisons with the known data of 6-amino-5,6,7,8-tetrahydroquinoline and other relevant analogs.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H1 | ~8.3 | s | - | Aromatic proton on the pyridine ring, deshielded by the nitrogen. |
| H3 | ~7.1 | d | J ≈ 5 | Aromatic proton on the pyridine ring, coupled to H4. |
| H4 | ~7.4 | d | J ≈ 5 | Aromatic proton on the pyridine ring, coupled to H3. |
| H6 (ax, eq) | ~2.0-2.2 | m | - | Methylene protons adjacent to the quaternary carbon (C5). |
| H7 (ax, eq) | ~1.8-2.0 | m | - | Methylene protons. |
| H8 (ax, eq) | ~2.8-3.0 | m | - | Methylene protons adjacent to the aromatic ring. |
| NH₂ | ~2.5-3.5 | br s | - | Broad singlet due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent. |
| COOH | ~10-12 | br s | - | Broad singlet of the carboxylic acid proton; chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~148 | Aromatic carbon adjacent to nitrogen. |
| C3 | ~122 | Aromatic carbon. |
| C4 | ~136 | Aromatic carbon. |
| C4a | ~135 | Aromatic quaternary carbon. |
| C5 | ~60 | Quaternary carbon bearing the amino and carboxylic acid groups; deshielded by both substituents. |
| C6 | ~30 | Aliphatic methylene carbon. |
| C7 | ~25 | Aliphatic methylene carbon. |
| C8 | ~28 | Aliphatic methylene carbon. |
| C8a | ~128 | Aromatic quaternary carbon. |
| COOH | ~175 | Carboxylic acid carbonyl carbon. |
Comparison with 6-amino-5,6,7,8-tetrahydroquinoline
The experimental NMR data for 6-amino-5,6,7,8-tetrahydroquinoline provides a valuable benchmark for our predictions.
Table 3: Experimental NMR Data for 6-amino-5,6,7,8-tetrahydroquinoline[1]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 1.40 (br s, 2H), 1.62-1.76 (m, 1H), 2.03-2.07 (m, 1H), 2.55 (dd, 1H), 2.88-3.17 (m, 3H), 3.19-3.26 (m, 1H), 6.98-7.03 (m, 1H), 7.32 (d, 1H), 8.33 (d, 1H) |
| ¹³C NMR | 31.3, 33.1, 38.9, 47.1, 121.4, 130.7, 137.4, 147.5, 156.7 |
Key Spectral Differences and Their Structural Implications:
-
¹H NMR: The most significant difference in the ¹H NMR spectrum will be the absence of a proton signal at the C5 position in our target molecule. Instead of a methine proton, we predict methylene proton signals for C6, which will likely appear as complex multiplets. The chemical shifts of the protons on the saturated ring (H6, H7, H8) will be influenced by the geminal amino and carboxylic acid groups at C5. We anticipate a downfield shift for the H6 protons compared to the corresponding protons in the 6-amino analog due to the proximity of the electron-withdrawing carboxylic acid group.
-
¹³C NMR: In the ¹³C NMR spectrum, the key distinguishing feature will be the presence of a quaternary carbon signal (C5) around 60 ppm in our target compound, which is absent in the 6-amino analog. The chemical shift of this carbon is significantly influenced by the attached nitrogen and the carbonyl group of the carboxylic acid. The chemical shifts of the adjacent carbons (C4a, C6, and C8a) will also be affected by the substitution at C5.
Experimental Protocols
While experimental data for the target compound is not currently available, a plausible synthetic and analytical workflow can be proposed based on established methodologies for similar compounds.
Hypothetical Synthesis of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
A potential synthetic route could involve a multi-step process starting from a suitable isoquinoline precursor, followed by reduction of the pyridine ring and subsequent functionalization at the C5 position. A detailed, step-by-step protocol would require significant experimental development and is beyond the scope of this predictive guide. However, general methods for the synthesis of amino-tetrahydroisoquinolines have been reported[1][3].
Proposed NMR Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 10-15 mg of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator) in a standard 5 mm NMR tube. The choice of solvent is critical due to the presence of both acidic and basic functional groups.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
-
Reference the chemical shifts to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1.2 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
Reference the chemical shifts to the solvent peak.
2D NMR Experiments:
-
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
Visualizing the Structures and Workflow
Caption: Molecular structures of the target compound and its comparative analog.
Caption: Proposed workflow for the NMR analysis of the target compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid. By leveraging data from structurally related analogs, we have forecasted the key spectral features that will be crucial for the identification and characterization of this novel non-canonical amino acid. The presented comparison with 6-amino-5,6,7,8-tetrahydroquinoline highlights the significant impact of the substituent pattern on the NMR spectra. The proposed experimental workflow offers a robust strategy for the future acquisition and analysis of empirical data. This predictive guide serves as a valuable resource for researchers working on the synthesis and application of constrained amino acids, facilitating their efforts in structural elucidation and drug discovery.
References
-
Guzman-Martinez, A., et al. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893. [Link]
-
Lázár, L., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDES AND THIOAMIDES AS ORGANOCATAL. Chemical Papers, 68(11), 1536-1546. [Link]
-
Wang, L., et al. (2005). Supporting Information for One-Pot Synthesis of cis-Isoquinolonic Acid Derivatives. Wiley-VCH. [Link]
-
Gudmundsson, K. S., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
-
Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 11(1), 22971. [Link]
-
Valderrama, J. A., et al. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 53(4), 1669-1673. [Link]
-
National Center for Biotechnology Information (n.d.). 5,6,7,8-Tetrahydroisoquinoline. PubChem. Retrieved from [Link]
-
Miller, A. D., et al. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications, 47(37), 10449-10451. [Link]
-
Fülöp, F., et al. (2012). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journal of Organic Chemistry, 8, 1340-1346. [Link]
-
Imrich, J., et al. (2009). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 14(11), 4438-4453. [Link]
-
Kováčik, V., et al. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 70(11), 1863-1877. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
- Google Patents. (n.d.).
-
Reddy, M. S., et al. (2005). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Tetrahedron: Asymmetry, 16(4), 817-824. [Link]
-
Karczmarzyk, Z., & Lipińska, T. M. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. [Link]
-
Facchetti, G., & Rimoldi, I. (2018). 8-Amino-5,6,7,8-Tetrahydroquinoline in Iridium(III) Biotinylated Cp* Complex as Artificial Imine Reductase. Catalysts, 8(1), 23. [Link]
- Ellman, J. A., & Lee, A. (2002). US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
-
Grych, J., et al. (2021). methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511-2518. [Link]
-
Rimoldi, I., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]
-
Ghorab, M. M., et al. (2011). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 16(9), 7457-7467. [Link]
Sources
A Comparative Guide to 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid and Standard Tetrahydroisoquinoline Derivatives
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] Standard derivatives, typically substituted at the C1, N2, or aromatic positions, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] This guide introduces a novel, non-standard derivative, 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid , a constrained, cyclic quaternary α-amino acid. Due to the novelty of this compound, direct experimental data is not available in current literature. Therefore, this guide will provide a comparative analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR) derived from well-characterized THIQ analogues. We will delineate the unique structural attributes of this target molecule, propose a robust synthetic pathway for its creation, and outline a comprehensive experimental framework for its biological evaluation, thereby providing a roadmap for its investigation as a potential therapeutic agent.
The Landscape of Standard Tetrahydroisoquinoline (THIQ) Derivatives
The THIQ core is a versatile scaffold whose biological activity is profoundly influenced by the nature and position of its substituents.[2] Decades of research have established a rich understanding of how modifications to this framework translate into specific pharmacological effects.
Common Substitution Patterns and Their Biological Significance
Standard THIQ derivatives are typically functionalized at several key positions, each conferring distinct properties:
-
C1 Position: Substitution at the C1 position, often with aryl or benzyl groups, is common in natural alkaloids and synthetic analogues.[5] These derivatives frequently interact with CNS receptors and have been explored as antiparasitic agents.[6] The stereochemistry at C1 is often crucial for bioactivity.
-
N2 Position: The secondary amine at N2 is a frequent site for alkylation or acylation. These modifications can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, significantly impacting receptor binding and pharmacokinetic profiles. For instance, N-substituted THIQs have been developed as potent Rho kinase (ROCK) inhibitors for glaucoma.[7]
-
Aromatic Ring (C6, C7): The benzene ring is commonly substituted with hydroxyl or methoxy groups, which are hallmarks of many isoquinoline alkaloids. These substitutions influence electronic properties and can be critical for interactions with biological targets, such as in the development of PDE4 inhibitors.[8]
-
C3 Position: The introduction of a carboxylic acid group at the C3 position has been a successful strategy for developing inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis and are important targets in cancer therapy.
Dominant Therapeutic Applications
The structural diversity of THIQs has led to their investigation across numerous therapeutic areas:
-
Oncology: THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of the NF-κB signaling pathway, disruption of microtubule polymerization, and induction of apoptosis.[9][10]
-
Neuropharmacology: The structural similarity of the THIQ core to dopamine has made it a fertile ground for developing agents targeting neurological and psychiatric disorders.[11] THIQ derivatives have been investigated as neuroprotective agents in models of Parkinson's disease and as modulators of dopamine and noradrenaline neurotransmission.[12]
-
Enzyme Inhibition: The rigid THIQ scaffold is an excellent platform for designing specific enzyme inhibitors. This is exemplified by the development of THIQ-based inhibitors for Factor Xa (antithrombotic), Rho kinase (antihypertensive), and phosphodiesterase 4 (anti-inflammatory).[7][8][13]
A Novel Scaffold: 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
The subject of our analysis, 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, represents a significant structural departure from standard THIQ derivatives. Its defining feature is the creation of a quaternary α-amino acid moiety at the C5 position of the saturated carbocyclic ring.
Structural Dissection and Hypothesized Properties
This unique arrangement is predicted to confer several distinct physicochemical and pharmacological properties:
-
Constrained Conformation: As a cyclic amino acid, the molecule possesses a conformationally restricted backbone. Such constraints can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[][15]
-
Quaternary Center: The α,α-disubstitution (gem-amino and carboxyl groups) creates a sterically hindered quaternary carbon. This feature can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and can be used to orient substituents in a precise three-dimensional arrangement for optimal target interaction.[16][17]
-
Zwitterionic Character: The presence of both a basic amino group and an acidic carboxyl group at the same carbon suggests the molecule will exist as a zwitterion over a wide pH range. This will significantly impact its solubility, membrane permeability, and potential for forming salt bridges with target proteins.
-
Novel Pharmacophore Presentation: Standard THIQs present their pharmacophoric elements from the C1, N2, or aromatic positions. In this novel scaffold, the key interacting groups (amino and carboxyl) are projected from the C5 position of the alicyclic ring, offering an entirely new vector for interaction with biological targets.
Comparative Data Summary
Given the absence of direct experimental data for the target compound, the following table provides a comparative summary based on the known properties of standard THIQ derivatives and the hypothesized properties of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
| Feature | Standard THIQ Derivatives (e.g., C1, N2, C3-substituted) | 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (Hypothesized) |
| Core Structure | Planar aromatic ring fused to a flexible saturated heterocycle. | THIQ scaffold with a rigid, cyclic α-amino acid embedded in the alicyclic ring. |
| Key Substituent Position | Typically C1, N2, C3, C6, C7. | C5 (quaternary center). |
| Conformational Flexibility | Generally flexible, especially side chains at C1 and N2. | Highly constrained due to the cyclic amino acid structure. |
| Physicochemical Properties | Varies widely based on substituents; often lipophilic bases. | Likely zwitterionic, with higher polarity and aqueous solubility. |
| Synthetic Access | Well-established methods (e.g., Pictet-Spengler, Bischler-Napieralski).[7][18] | Novel synthesis required; likely via a modified Strecker or related reaction.[19] |
| Primary Biological Targets | CNS receptors, various enzymes (kinases, proteases), DNA, microtubules.[7][9][13] | Unknown; potentially mimics endogenous amino acids or peptides to target proteases, peptidases, or transporters. |
| Potential Therapeutic Area | Oncology, neuropharmacology, infectious diseases, cardiovascular disease.[2][3] | Potentially oncology, neurology, or as a building block for peptidomimetics.[8] |
Experimental Protocols for Synthesis and Evaluation
To bridge the knowledge gap, a clear experimental path is required. The following protocols outline a proposed synthesis and a primary biological screening cascade.
Proposed Synthesis: Modified Strecker Reaction
The construction of a quaternary α-amino acid on a cyclic core can be approached via a modified Strecker synthesis, a robust method for creating α-amino nitriles which can be subsequently hydrolyzed to the desired amino acid.[19][20]
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 5,6,7,8-tetrahydroisoquinolin-5-one (1.0 eq) in a suitable solvent (e.g., methanol) is added an ammonium salt such as ammonium chloride (1.5 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the in-situ formation of the corresponding imine.
-
Cyanation (Strecker Reaction): The reaction mixture is cooled to 0 °C. A cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 eq), and a fluoride source like potassium fluoride (KF, 0.1 eq) are added sequentially.[19] The reaction is allowed to warm to room temperature and stirred for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the imine intermediate.
-
Work-up and Isolation of Nitrile: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude α-amino nitrile. Purification can be achieved by column chromatography.
-
Hydrolysis to Carboxylic Acid: The purified α-amino nitrile is dissolved in concentrated hydrochloric acid (e.g., 6 M HCl). The mixture is heated to reflux (approx. 110 °C) for 12-24 hours.
-
Final Isolation and Purification: After cooling, the reaction mixture is concentrated in vacuo. The resulting solid is triturated with acetone or diethyl ether to remove impurities. The product can be isolated by filtration or purified by ion-exchange chromatography or recrystallization to yield the final compound as its hydrochloride salt.
Biological Evaluation Workflow
A logical screening cascade would begin with broad cytotoxicity assays and then proceed to more specific, hypothesis-driven assays based on the structural features of the molecule.
Caption: A tiered workflow for biological characterization.
Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the target compound and standard THIQ derivatives (and a vehicle control) in a complete culture medium. Add the compounds to the wells and incubate for 72 hours.
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.
Conclusion and Future Outlook
While standard THIQ derivatives continue to be a rich source of lead compounds, the exploration of novel substitution patterns is essential for expanding the accessible chemical space and identifying new biological activities. 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid represents an intriguing and unexplored scaffold. Its nature as a constrained, cyclic quaternary α-amino acid distinguishes it fundamentally from its more conventional relatives. The proposed synthetic and evaluation workflows provide a concrete starting point for researchers to investigate its properties. Future studies should focus on elucidating its three-dimensional structure, exploring its potential as a peptidomimetic, and conducting broader screening to uncover its unique pharmacological profile. The insights gained will not only characterize this specific molecule but also enrich our broader understanding of the structure-activity relationships within the versatile tetrahydroisoquinoline family.
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Mass spectrometry fragmentation pattern of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid
An Analytical Comparison Guide: MS/MS Fragmentation Profiling of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid vs. Traditional Tic Scaffolds
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter challenges in the structural characterization and pharmacokinetic quantitation of highly constrained peptidomimetics. Conformationally restricted unnatural amino acids are foundational in modern drug design, offering enhanced proteolytic stability and target affinity[1].
This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation performance of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (5-NH2-5-COOH-THIQ) against the industry-standard alternative, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) . By understanding the mechanistic causality behind their fragmentation, researchers can optimize their LC-MS/MS workflows for superior sensitivity and structural elucidation.
Structural Causality and Fragmentation Mechanics
To optimize an MS method, one must first understand the structural causality driving gas-phase ion dissociation. The fragmentation of standard alpha-amino acids typically involves the predictable neutral loss of water (-18 Da), ammonia (-17 Da), and carbon dioxide (-44 Da)[2]. However, bicyclic systems introduce unique thermodynamic pathways.
The 5-NH2-5-COOH-THIQ Advantage: In 5-NH2-5-COOH-THIQ, the primary amine and carboxylic acid are located at the C5 position of the saturated ring, directly adjacent to the aromatic pyridine system. This specific spatial arrangement creates a benzylic-equivalent center. Upon positive electrospray ionization (ESI+), the protonated molecular ion ([M+H]+ at m/z 193.097) undergoes rapid, resonance-stabilized fragmentation:
-
Decarboxylation: Loss of CO2 yields a highly stable intermediate at m/z 149.10.
-
Deamination: Loss of the exocyclic NH3 yields m/z 176.07.
-
Dual Cleavage: The combined loss of NH3 and CO2 generates a fully conjugated, aromatized pyridinium-like fragment at m/z 132.08.
Comparison with the Tic Scaffold: Unlike 5-NH2-5-COOH-THIQ, the secondary amine of Tic is embedded within the tetrahydropyridine ring. Consequently, after initial decarboxylation ([M+H]+ m/z 178.086 → m/z 134.09), Tic undergoes complex, high-energy ring-cleavage events rather than a clean loss of NH3[3]. Because breaking two endocyclic C-N bonds is energetically unfavorable, Tic fails to produce a single, dominant secondary fragment. This makes the m/z 132.08 ion of 5-NH2-5-COOH-THIQ a far superior, high-intensity reporter ion for Multiple Reaction Monitoring (MRM) quantitation.
ESI-MS/MS fragmentation pathway of 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid.
Quantitative Data Presentation
The following tables summarize the critical MS parameters and platform performance metrics required to analyze these building blocks effectively. High-resolution mass spectrometry (HRMS) platforms are essential for distinguishing isobaric losses during initial characterization[1].
Table 1: MS/MS Fragmentation & MRM Transition Comparison
| Compound | Formula | Precursor Ion [M+H]+ | Primary Fragment | Secondary Fragment | Optimal CE (eV) | MRM Suitability |
| 5-NH2-5-COOH-THIQ | C10H12N2O2 | 193.097 | 149.10 (-CO2) | 132.08 (-(NH3+CO2)) | 25 - 30 | Excellent (High-intensity 132.08 ion) |
| Tic (Alternative) | C10H11NO2 | 178.086 | 134.09 (-CO2) | Complex Ring Cleavage | 20 - 25 | Moderate (Signal split across fragments) |
Table 2: Analytical Platform Performance Comparison
| Parameter | High-Resolution Q-TOF (e.g., Orbitrap) | Triple Quadrupole (QqQ) |
| Primary Utility | Structural elucidation, exact mass verification | High-throughput bioanalysis, PK studies |
| Mass Accuracy | < 5 ppm | Nominal mass (~0.1 Da) |
| Sensitivity (LOD) | ~1-5 ng/mL | < 0.1 ng/mL |
| Dynamic Range | 3-4 logs | 5-6 logs |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system. The inclusion of 0.1% Formic Acid (FA) is critical as it acts as a proton source to drive the formation of the[M+H]+ precursor ion, while the gradient ensures the separation of the highly polar amino acid from matrix suppression zones.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of 5-NH2-5-COOH-THIQ standard.
-
Dissolve in 1.0 mL of 50:50 Acetonitrile:Water (v/v) containing 0.1% FA to create a 1 mg/mL stock.
-
Serially dilute the stock in 5% Acetonitrile / 0.1% FA to a final working concentration of 1 µg/mL.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B.
-
Flow Rate: 0.3 mL/min. Column Temperature: 40°C.
Step 3: Mass Spectrometry Parameters (Positive ESI)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 325°C.
-
Sheath Gas / Aux Gas: 40 Arb / 10 Arb.
-
Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) with a normalized collision energy (NCE) sweep of 15, 25, and 35 eV to capture both the m/z 149.10 and m/z 132.08 fragments.
LC-MS/MS experimental workflow for characterizing tetrahydroisoquinoline amino acids.
Conclusion
When engineering peptidomimetics, the choice of unnatural amino acid impacts not only the drug's biological efficacy but also its analytical tractability. While the traditional Tic scaffold is widely used, its endocyclic amine leads to complex, low-intensity fragmentation patterns[3]. In contrast, 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid provides a distinct analytical advantage. Its exocyclic primary amine and benzylic positioning drive a highly predictable, resonance-stabilized fragmentation pathway, yielding a dominant m/z 132.08 reporter ion. This makes it an objectively superior building block for downstream LC-MS/MS bioanalysis and MRM quantitation.
References[2] Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LcmnIrH_TI1mHytumTR0PwgA8HKhghLF471zhsarLLmfKXab2Qd-pM7Lm4_tyiTM4OBevzvGPWuihTRbfT5lv4CoAyyVbJwm7tQAgCA5RbNw8flpxrNP0yWRL8rQsFyP[3] Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWwp17VFVvQ-cXmahHSYI1uPZSwsxIZ8hU3vZJq30nVneDth5rAhTDx0s1EOrM-1OwjuQcLmtOHhKKn7Qu9OiJRwkT1C6SSFl5jepObaYD1QOHEFegH9-d1z62XEc5fQMEuAKQ0cPF65iGgc1Z3cSkUb5-6J-8Ez2dIVEXFUGcT-KtfonZkfjIFsac7_MEW_MX376Q5SN5ihM2mvMHazS5iXnJbaNpnizBwC8eTy-bYMjsx1KIvm7-zIdNHTS-mexxagVvwedj7gc_OIK4TrrmTZLpKYWdYrG5xWr49DBg8jfxx7dUc1rOsqv2iocB1RvcikSgNynx5V6oQRZ29ouDR0S7uW3w779Z0dP0l_CC_QdMrRVpNfyzcrj1ce6OY7NHHmdUkDtWz7bWWB48r_mIiNDgpRNU9tHLZZfAMH7T1PSzUXdwZLryl3MqhrJcdgZ-sbF__4nYkxcZ1P_6BGhGkGoqizIvOoQ55AfZcXSstSTrx1zej5el9QmbzpcFW-Q5rZgGDROPAUTwno1TjArIpZt4pmGm87w=[1] An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIBTIYUgPJuDFNdN5xQwASYydsKToQlocZrei0j4QWozQubTC_OmRMrzEtTuu6SrQ_QgLwy-MoMrhHRGtKqR19Ed6kr48kQ2nZ5-WiP0GAMzLk3oOXUSox93TqoXNr58cns1ivnsg_nRjTIA9qUprW
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Comprehensive FTIR Spectroscopy Guide for 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic Acid: ATR vs. KBr Transmission
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of characterizing conformationally constrained cyclic amino acids. The compound 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid (CAS 1270495-97-0)[1] presents a unique spectroscopic profile due to the interplay between its rigid tetrahydroisoquinoline backbone and its alpha-amino acid functionality.
Fourier Transform Infrared (FTIR) spectroscopy is a precise and highly effective analytical technique used to provide detailed structural insights into such complex biomolecules[2]. However, the choice of sample preparation and spectral acquisition modality drastically alters the resulting data. This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—providing the mechanistic causality behind expected spectral shifts and a self-validating protocol for the accurate identification of this compound.
Mechanistic Workflow for Spectroscopic Identification
The solid-state identification of an amino acid relies heavily on understanding its ionization state. Because 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid contains both a basic primary amine and an acidic carboxylic acid at the 5-position, it undergoes an internal proton transfer in the solid state to form a zwitterion ( NH3+ and COO− ). The analytical workflow must be carefully chosen to preserve and detect this state without introducing artifacts.
Workflow for the FTIR spectroscopic identification of 5-ATHIQ-5-CA.
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
Selecting the correct sample preparation method depends entirely on your analytical objective. Neither technique is universally superior; they are tools designed for different tasks[3].
ATR-FTIR relies on an evanescent wave penetrating a few microns into the sample[4]. It is the undisputed winner for rapid screening and polymorphic identification because it requires no sample preparation, thereby preventing mechanically induced phase changes[5]. However, because penetration depth is wavelength-dependent, peaks at higher wavenumbers (e.g., N−H stretches) will appear artificially weaker compared to transmission spectra.
KBr Pellet Transmission passes the infrared beam directly through a solid sample dispersed in an infrared-transparent salt matrix[3]. This method adheres strictly to the Beer-Lambert law, offering superior sensitivity for trace analysis and generating classic transmission spectra ideal for reference library matching[3]. The trade-off is the risk of moisture absorption by the hygroscopic KBr, which can mask critical amine and hydroxyl regions.
Table 1: Modality Performance Comparison
| Parameter | ATR-FTIR Modality | KBr Pellet Transmission |
| Effective Pathlength | ~0.5 to 2.0 µm (Wavelength dependent) | ~1 mm (Adjustable via sample concentration) |
| Sample Requirement | 2 – 5 mg (Recoverable) | 0.5 – 1.0 mg (Unrecoverable, mixed in matrix) |
| Signal-to-Noise Ratio | High at low wavenumbers, lower at >3000 cm⁻¹ | Consistently high across the entire mid-IR range |
| Spectral Artifacts | Anomalous dispersion (peak shifts ~2-5 cm⁻¹) | Moisture interference (broad O-H band at ~3400 cm⁻¹) |
| Primary Application | Rapid screening, polymorphic identification | Trace analysis, quantitative Beer-Lambert analysis |
Spectral Fingerprint & Peak Identification
The vibrational signatures of individual amino acids are highly sensitive to their environment and ionization state[6]. For 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid, the most critical diagnostic feature is the absence of the standard carboxylic acid carbonyl ( C=O ) stretch at ~1720 cm⁻¹. Instead, the zwitterionic state produces distinct carboxylate ( COO− ) asymmetric and symmetric stretching vibrations[7].
Table 2: Expected FTIR Peaks for Zwitterionic Solid State
| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Mechanistic Causality in the Molecule |
| 3100 – 2800 | NH3+ asymmetric/symmetric stretch | Internal proton transfer forms the zwitterionic amine salt. Appears as a broad, complex band. |
| 2950 – 2850 | Aliphatic C-H stretch | Originates from the CH2 groups of the saturated tetrahydroisoquinoline ring. |
| 1610 – 1580 | COO− asymmetric stretch | Deprotonation of the carboxylic acid eliminates the 1720 cm⁻¹ band, shifting absorption lower[7]. |
| 1520 – 1480 | Aromatic C=C stretch | Skeletal vibrations of the fused aromatic isoquinoline ring. |
| 1420 – 1400 | COO− symmetric stretch | Confirms the presence of the carboxylate anion in the solid state. |
| 1300 – 1100 | C-N stretch | Aliphatic amine C-N stretching coupled with cyclic ring deformations. |
| 750 – 700 | Aromatic C-H out-of-plane bend | Indicates the specific substitution pattern on the aromatic ring. |
Expert Insight: If your spectrum displays a sharp, intense peak at 1720 cm⁻¹, the sample is not the pure zwitterionic free base. It is likely a hydrochloride salt derivative (where the carboxylate is re-protonated to COOH ) or has been crystallized from a highly acidic medium.
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must include internal validation checks. Below are the optimized protocols for both modalities.
Protocol 1: Attenuated Total Reflectance (ATR) Analysis
-
Crystal Cleaning & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to ensure a pristine optical path[5].
-
Sample Application: Place ~2-5 mg of neat 5-Amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated clutch clicks. This ensures intimate optical contact between the crystal and the rigid solid sample.
-
Acquisition: Collect the sample spectrum against the background.
-
Self-Validation Check: Inspect the baseline between 4000–3800 cm⁻¹. If the baseline slopes upwards at lower wavenumbers, the applied pressure is insufficient or the particle size is too large, resulting in poor evanescent wave penetration. Re-apply pressure and scan again.
Protocol 2: KBr Pellet Transmission Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for >12 hours to remove adsorbed atmospheric water.
-
Sample Milling: Weigh ~1 mg of the amino acid and ~100 mg of the dried KBr. Mill them together in an agate mortar for exactly 2 minutes. Causality: Milling reduces the particle size to < 2 µm, which is smaller than the wavelength of mid-IR light, thereby preventing Christiansen effect scattering.
-
Pressing: Transfer the homogenous mixture to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent, glass-like disc.
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Evaluate the 3440 cm⁻¹ region. A massive, broad band here indicates water absorption by the KBr matrix[3], which will obscure the critical NH3+ stretching region of the amino acid. If present, the matrix must be re-dried and the pellet remade. Additionally, a sloping baseline indicates excessive light scattering due to insufficient grinding.
Sources
- 1. CAS:1211524-56-95-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE-5-CARBOXYLIC ACID-毕得医药 [bidepharm.com]
- 2. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]
- 3. kinteksolution.com [kinteksolution.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. scielo.br [scielo.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
